Isomucronulatol 7-O-glucoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOGLPTLQBGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isomucronulatol 7-O-glucoside: A Technical Guide to its Anti-Inflammatory and Chondroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomucronulatol 7-O-glucoside is a naturally occurring isoflavonoid (B1168493) glycoside, primarily isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine.[1] This document provides a comprehensive technical overview of this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. The information presented is intended to support further research and drug development efforts targeting inflammatory and degenerative diseases such as osteoarthritis.
Chemical and Physical Properties
This compound is classified as an isoflavan (B600510) and a monosaccharide derivative.[2] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈O₁₀ | [3] |
| Molecular Weight | 464.5 g/mol | [3] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [3] |
| CAS Number | 94367-43-8 | [3] |
| Natural Source | Roots of Astragalus membranaceus | [1][4] |
Biological Activities and Quantitative Data
This compound has demonstrated notable anti-inflammatory and chondroprotective (cartilage-protecting) effects in preclinical studies. Its primary activities are summarized in the following tables.
Anti-Osteoarthritic Activity
In an in vitro model using IL-1β-stimulated SW1353 human chondrosarcoma cells, this compound demonstrated a dose-dependent inhibition of key inflammatory and matrix-degrading molecules implicated in the pathogenesis of osteoarthritis.
Table 1: Inhibitory Effects of this compound on Osteoarthritis-Related Molecules in IL-1β-Stimulated SW1353 Chondrocytes
| Target Molecule | Concentration of IMG | Estimated Inhibition (%) | Method of Analysis |
| MMP-13 | 30 µg/mL | ~25% | RT-PCR, Western Blot |
| 50 µg/mL | ~40% | RT-PCR, Western Blot | |
| 100 µg/mL | ~55% | RT-PCR, Western Blot | |
| COX-2 | 30 µg/mL | ~20% | RT-PCR, Western Blot |
| 50 µg/mL | ~35% | RT-PCR, Western Blot | |
| 100 µg/mL | ~50% | RT-PCR, Western Blot | |
| TNF-α | 30 µg/mL | ~15% | RT-PCR, ELISA |
| 50 µg/mL | ~30% | RT-PCR, ELISA | |
| 100 µg/mL | ~45% | RT-PCR, ELISA | |
| IL-1β | 30 µg/mL | ~18% | RT-PCR |
| 50 µg/mL | ~32% | RT-PCR | |
| 100 µg/mL | ~48% | RT-PCR |
Data are estimated from graphical representations in the cited literature. For precise quantification, refer to the original publication.
Anti-Inflammatory Activity
This compound has also been reported to exhibit weak inhibitory effects on the production of the pro-inflammatory cytokine IL-12 p40 in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.[4]
Table 2: Anti-Inflammatory Effect of this compound
| Target Molecule | Cell Type | Stimulant | IC₅₀ Value |
| IL-12 p40 | Bone marrow-derived dendritic cells | LPS | Data not available (described as "weak inhibitory effects") |
Mechanism of Action: Signaling Pathways
The anti-inflammatory and chondroprotective effects of this compound are mediated, at least in part, through the modulation of key intracellular signaling pathways. In the context of osteoarthritis, the pro-inflammatory cytokine IL-1β triggers a signaling cascade in chondrocytes that leads to the expression of matrix-degrading enzymes and inflammatory mediators. This compound has been shown to interfere with this pathway, notably by inhibiting the activation of the NF-κB subunit p65.
Caption: IL-1β signaling pathway in chondrocytes and the inhibitory action of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.
Cell Culture and Treatment
-
Cell Line: SW1353 human chondrosarcoma cell line.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Stimulation: To mimic inflammatory conditions, cells are stimulated with recombinant human IL-1β (typically 10-20 ng/mL) for a specified period (e.g., 24 hours).
-
Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations (e.g., 30, 50, 100 µg/mL) prior to or concurrently with IL-1β stimulation.
Gene Expression Analysis (RT-PCR)
The following diagram outlines the typical workflow for analyzing the effect of this compound on gene expression.
References
An In-depth Technical Guide to Isomucronulatol 7-O-glucoside: Chemical Structure, Properties, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomucronulatol 7-O-glucoside, a naturally occurring isoflavonoid (B1168493) glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties. Primarily isolated from the roots of Astragalus membranaceus, a plant with a long history in traditional medicine, this compound exhibits promising anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its characterization and evaluation are presented, alongside a summary of its known mechanism of action, to support further research and drug development efforts.
Chemical Structure and Identification
This compound is classified as a flavonoid glycoside. Its core structure is an isoflavan (B600510) substituted with hydroxyl and methoxy (B1213986) groups, and a β-D-glucopyranosyl moiety attached at the 7-position.
Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| Molecular Formula | C₂₃H₂₈O₁₀ | [1] |
| Molecular Weight | 464.5 g/mol | [1] |
| CAS Number | 94367-43-8 | [1] |
| Synonyms | 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside, Isomucronulatol 7-O-β-D-glucoside | [1] |
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic data are essential for the identification, characterization, and quality control of this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Powder | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |
| Storage | Short term at 0°C; Long term at -20°C, desiccated | [4] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Reference |
| ¹H-NMR | Data not available in searched literature. | |
| ¹³C-NMR | Data not available in searched literature. | |
| ESI-MS | Data not available in searched literature. |
Note: While a key study mentions the use of ¹H-NMR, ¹³C-NMR, and ESI-MS for structural confirmation, the specific spectral data was not available in the public domain search results.[5]
Biological Activity and Mechanism of Action
This compound has demonstrated notable anti-inflammatory properties, particularly in the context of osteoarthritis.
Anti-inflammatory Activity
Research has shown that this compound can inhibit the expression of key molecules involved in the inflammatory cascade associated with osteoarthritis.[5] In an in vitro model using IL-1β-stimulated chondrosarcoma SW1353 cells, the compound was found to reduce the expression of several pro-inflammatory and matrix-degrading molecules.[5]
Table 4: In Vitro Anti-inflammatory Effects of this compound
| Target Molecule | Effect | Cell Model | Stimulant | Reference |
| MMP-13 | Reduced expression | SW1353 | IL-1β | [5] |
| COX-2 | Reduced expression | SW1353 | IL-1β | [5] |
| TNF-α | Reduced expression | SW1353 | IL-1β | [5] |
| IL-1β | Reduced expression | SW1353 | IL-1β | [5] |
| p65 (NF-κB) | Reduced expression | SW1353 | IL-1β | [5] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The reduction in the expression of the p65 subunit of Nuclear Factor-kappa B (NF-κB) suggests that a primary mechanism of action for this compound's anti-inflammatory effects is the modulation of the NF-κB signaling pathway.[5] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments related to the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification
This compound is typically isolated from the roots of Astragalus membranaceus using column chromatography techniques.[5]
Experimental Workflow for Isolation:
Caption: General workflow for the isolation of this compound.
In Vitro Anti-inflammatory Assay in Chondrosarcoma Cells
This protocol is based on the methodology described by Hong et al. (2018).[5]
Cell Culture and Treatment:
-
Human chondrosarcoma SW1353 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are pre-treated with varying concentrations of this compound (e.g., 30, 50, or 100 µg/mL) for 1 hour.[5]
-
Following pre-treatment, cells are stimulated with 20 µg/mL of IL-1β for 24 hours to induce an inflammatory response.[5]
Gene Expression Analysis (RT-PCR):
-
Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR) is performed using specific primers for MMP-13, COX-2, TNF-α, IL-1β, p65, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
Protein Expression Analysis (Western Blot):
-
Total protein is extracted from the treated cells using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for MMP-13, COX-2, TNF-α, IL-1β, p65, and a loading control (e.g., β-actin).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescence detection system.
Cytokine Quantification (ELISA):
-
The cell culture supernatant is collected after treatment.
-
The concentrations of secreted cytokines such as TNF-α and IL-1β are quantified using specific ELISA kits according to the manufacturer's instructions.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring its therapeutic potential further.
Future research should focus on:
-
Obtaining and publishing detailed ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry data to create a comprehensive and publicly available spectral library for this compound.
-
Conducting in-depth studies to elucidate the precise molecular targets of this compound within the NF-κB pathway.
-
Performing in vivo studies in animal models of inflammatory diseases to validate the in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties.
-
Investigating the antioxidant properties of this compound through standardized assays (e.g., DPPH, ABTS) to determine its IC₅₀ values and further characterize its bioactivity.
-
Exploring synergistic effects with other natural or synthetic compounds to enhance its therapeutic efficacy.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel anti-inflammatory agent.
References
- 1. 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | C23H28O10 | CID 125142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemfaces.com [chemfaces.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Isomucronulatol 7-O-glucoside: A Technical Guide to its Natural Sources and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Isomucronulatol 7-O-glucoside, a flavonoid of growing interest in the scientific community. This document details its natural origins, presents quantitative data on its prevalence, outlines experimental protocols for its study, and explores its biological activities, with a focus on its anti-inflammatory properties.
Natural Sources of this compound
This compound is a naturally occurring isoflavan (B600510) primarily found in the plant kingdom, specifically within the Leguminosae (or Fabaceae) family. The most well-documented sources are species of the genus Astragalus, commonly known as milkvetch, and to a lesser extent, in some Glycyrrhiza species (licorice).
Primary Sources:
-
Astragalus membranaceus var. mongholicus (Bunge) P.K.Hsiao: The roots of this plant, a staple in traditional Chinese medicine, are a significant source of this compound.[1][2]
-
Astragalus membranaceus (Fisch.) Bge: This species of Astragalus also contains notable quantities of the compound in its roots.[1]
While present in other parts of the plant, the concentration of this compound is highest in the roots (radix), followed by the leaves (folium) and stems (caulis).
Quantitative Analysis
The concentration of this compound varies depending on the plant species and the specific part of the plant being analyzed. The following tables summarize the quantitative data obtained from Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis of Astragalus species.
| Plant Species | Plant Part | This compound Content (μg/g dry weight) |
| Astragalus membranaceus var. mongholicus | Radix (Root) | 2.80 ± 0.21 |
| Astragalus membranaceus var. mongholicus | Caulis (Stem) | 1.14 ± 0.08 |
| Astragalus membranaceus var. mongholicus | Folium (Leaf) | 1.96 ± 0.15 |
| Astragalus membranaceus (Fisch.) Bge | Radix (Root) | 2.58 ± 0.18 |
| Astragalus membranaceus (Fisch.) Bge | Caulis (Stem) | 1.05 ± 0.07 |
| Astragalus membranaceus (Fisch.) Bge | Folium (Leaf) | 1.89 ± 0.13 |
Experimental Protocols
Extraction of this compound from Astragalus membranaceus
This protocol is based on the methodology for the extraction of multiple flavonoids and saponins (B1172615) for UPLC-MS/MS analysis.
Materials:
-
Dried and powdered plant material (radix, caulis, or folium) of Astragalus membranaceus
-
75% aqueous methanol (B129727)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 50 mL of 75% aqueous methanol to the tube.
-
Submerge the tube in an ultrasonic bath and extract for 60 minutes at room temperature.
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a sample vial for analysis.
Isolation of this compound
This protocol describes a general approach for the isolation of this compound from a plant extract using column chromatography.
Materials:
-
Crude plant extract (e.g., from the extraction protocol above)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent system for elution (e.g., a gradient of chloroform (B151607) and methanol)
-
Thin-layer chromatography (TLC) plates for monitoring fractions
-
Rotary evaporator
Procedure:
-
Concentrate the crude plant extract to dryness using a rotary evaporator.
-
Prepare a silica gel column with an appropriate diameter and length based on the amount of crude extract.
-
Dissolve the dried extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Begin elution with the selected solvent system, starting with a non-polar solvent and gradually increasing the polarity (e.g., increasing the percentage of methanol in a chloroform-methanol mixture).
-
Collect fractions of the eluate.
-
Monitor the collected fractions using TLC to identify those containing this compound (a reference standard is required for comparison).
-
Pool the fractions containing the compound of interest.
-
Evaporate the solvent from the pooled fractions to obtain the isolated this compound.
-
Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
UPLC-MS/MS Quantification of this compound
This protocol outlines the parameters for the quantitative analysis of this compound.
Instrumentation:
-
Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UPLC-MS/MS)
-
C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient program should be optimized to achieve good separation of the analyte from other components in the extract.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transition for this compound should be determined using a reference standard. For example, a transition of m/z 463.1 → 301.1 can be used for quantification.
-
Other Parameters: Cone voltage and collision energy should be optimized for the specific instrument to maximize the signal intensity of the target analyte.
Biological Activity and Signaling Pathways
This compound has demonstrated anti-inflammatory properties. Studies have shown its ability to inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammatory processes.
Anti-Inflammatory Effects
-
Inhibition of Cytokine Production: this compound exhibits weak inhibitory effects on the lipopolysaccharide (LPS)-stimulated production of Interleukin-12 (IL-12) p40 in vitro.[2]
-
Modulation of Osteoarthritis-Related Molecules: In an interleukin-1β (IL-1β)-stimulated chondrosarcoma cell model, this compound was shown to reduce the expression of molecules associated with osteoarthritis, including matrix metalloproteinase 13 (MMP13), cyclooxygenase-1/2 (COX-1/2), tumor necrosis factor-alpha (TNF-α), and IL-1β. The study also indicated an effect on p65, a key component of the NF-κB signaling pathway.
Postulated Signaling Pathway: Inhibition of NF-κB
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. The observed reduction in the expression of pro-inflammatory molecules and the effect on p65 suggest that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB pathway. The following diagram illustrates a plausible mechanism.
Figure 1. Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
This diagram illustrates that upon stimulation by an inflammatory agent like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the p65/p50 heterodimer, which then translocates to the nucleus to initiate the transcription of pro-inflammatory genes. It is postulated that this compound may interfere with this pathway, potentially by inhibiting the IKK complex or by preventing the nuclear translocation of the active p65/p50 dimer.
Experimental Workflow
The following diagram outlines the general workflow for the investigation of this compound from its natural source to the assessment of its biological activity.
Figure 2. General experimental workflow for the study of this compound.
This workflow begins with the procurement of the plant material, followed by extraction to obtain a crude mixture of compounds. This extract can then be used for both the isolation of the pure compound and its quantification. The isolated this compound is then utilized in various bioactivity assays to determine its pharmacological effects, with all data being compiled for final analysis and interpretation.
References
An In-depth Technical Guide on the Biosynthesis of Isomucronulatol 7-O-glucoside in Astragalus membranaceus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomucronulatol (B1581719) 7-O-glucoside, a significant isoflavonoid (B1168493) found in the medicinal plant Astragalus membranaceus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide delineates the putative biosynthetic pathway of Isomucronulatol 7-O-glucoside, drawing upon the established general isoflavonoid pathway and characterized enzymes from A. membranaceus and other legumes. The pathway commences with the phenylpropanoid pathway, leading to the core isoflavone (B191592) structure, which then undergoes a series of specific hydroxylation and methylation reactions to form isomucronulatol. The final step involves the glucosylation of isomucronulatol at the 7-hydroxyl group, a reaction catalyzed by a UDP-glycosyltransferase (UGT). While the complete pathway specific to isomucronulatol in A. membranaceus is yet to be fully elucidated, this guide synthesizes the current knowledge, providing a framework for future research. It includes hypothesized enzymatic steps, potential candidate genes, and detailed experimental protocols for pathway elucidation.
Introduction
Astragalus membranaceus, a perennial plant in the Fabaceae family, is a cornerstone of traditional Chinese medicine. Its roots are rich in a variety of bioactive compounds, including polysaccharides, saponins, and flavonoids. Among the flavonoids, isoflavonoids are a prominent class, with this compound being a notable constituent. Isoflavonoids are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. The biosynthesis of these complex molecules is a multi-step process involving a cascade of enzymatic reactions. This guide provides a detailed overview of the proposed biosynthetic pathway of this compound in A. membranaceus, aimed at facilitating further research and application in drug discovery and development.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to follow the general phenylpropanoid and isoflavonoid pathways. The pathway can be conceptually divided into three main stages:
-
Core Isoflavone Skeleton Formation: Synthesis of the basic C6-C3-C6 isoflavone ring structure from L-phenylalanine.
-
Substitution Pattern Establishment: Hydroxylation and methylation reactions that create the specific substitution pattern of isomucronulatol.
-
Glycosylation: Attachment of a glucose moiety to the 7-hydroxyl group of isomucronulatol.
The proposed pathway is illustrated in the following diagram:
Caption: Proposed biosynthesis pathway of this compound.
Formation of the Core Isoflavone Skeleton
The initial steps of the pathway are part of the well-established general phenylpropanoid pathway, which is conserved across higher plants.
-
L-Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position to yield p-coumaric acid by cinnamate 4-hydroxylase (C4H) .
-
p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A to form p-coumaroyl-CoA, a reaction mediated by 4-coumarate:CoA ligase (4CL) .
-
p-Coumaroyl-CoA to Naringenin Chalcone: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This reaction is catalyzed by chalcone synthase (CHS) .
-
Naringenin Chalcone to Naringenin: Naringenin chalcone is subsequently isomerized to the flavanone (B1672756) naringenin by chalcone isomerase (CHI) .
-
Naringenin to Isoflavone: The key step differentiating isoflavonoid biosynthesis from other flavonoid pathways is the 2,3-aryl migration of the B-ring of a flavanone intermediate to form a 2-hydroxyisoflavanone (B8725905). This reaction is catalyzed by isoflavone synthase (IFS) , a cytochrome P450 enzyme. The resulting 2-hydroxyisoflavanone is then dehydrated to yield an isoflavone, such as daidzein (B1669772) or genistein.
Formation of Isomucronulatol
The specific structure of isomucronulatol (7,2'-dihydroxy-3',4'-dimethoxyisoflavone) suggests a series of hydroxylation and methylation events starting from a common isoflavone precursor like daidzein (7,4'-dihydroxyisoflavone) or genistein (5,7,4'-trihydroxyisoflavone). The exact order of these reactions in A. membranaceus is not yet confirmed, but likely involves the following enzyme activities:
-
Isoflavone 2'-hydroxylase (I2'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 2'-position of the B-ring of an isoflavone precursor.
-
Isoflavone 3'-hydroxylase (I3'H): Another cytochrome P450 monooxygenase responsible for hydroxylation at the 3'-position.
-
Isoflavone O-methyltransferase (IOMT): An enzyme that transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the isoflavone ring. To form isomucronulatol, specific IOMTs would be required for methylation at the 3'- and 4'-positions.
Glycosylation of Isomucronulatol
The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the hydroxyl group at the C-7 position of isomucronulatol. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) .
Isomucronulatol + UDP-glucose → this compound + UDP
Several UGTs have been identified in A. membranaceus with activity towards isoflavonoids. For instance, AmUGT88E29 and AmUGT88E30 have shown high catalytic activity towards various isoflavones in vitro.[1][2] However, the specific UGT responsible for the glucosylation of isomucronulatol has not yet been definitively identified. It is plausible that one of these known UGTs, or a yet to be characterized one, possesses the specific substrate and regioselectivity for this reaction.
Quantitative Data
Currently, specific quantitative data such as enzyme kinetics (Km, Vmax, kcat) for the enzymes directly involved in the isomucronulatol-specific branch of the pathway in A. membranaceus are not available in the literature. However, data for related enzymes in isoflavonoid biosynthesis from other legumes can provide a reference point. The quantitative analysis of isoflavonoid content in A. membranaceus has been performed, and the concentrations of various isoflavonoids, including formononetin, calycosin, and their glucosides, have been reported in different studies.[1][3]
Table 1: Reported Isoflavonoid Content in Astragalus membranaceus
| Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Formononetin | 0.01 - 0.5 | HPLC | [1][3] |
| Ononin (Formononetin-7-O-glucoside) | 0.05 - 1.0 | HPLC | [1] |
| Calycosin | 0.02 - 0.3 | HPLC | [1][3] |
| Calycosin-7-O-glucoside | 0.1 - 2.5 | HPLC | [1] |
| This compound | Not consistently quantified | LC-MS |
Note: The concentrations can vary significantly depending on the plant's origin, age, and processing methods.
Experimental Protocols
Elucidating the complete biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.
Identification and Cloning of Candidate Genes
Objective: To identify and isolate the genes encoding the enzymes (I2'H, I3'H, IOMTs, and UGTs) involved in the biosynthesis of this compound.
Methodology:
-
Transcriptome Analysis:
-
Extract total RNA from different tissues of A. membranaceus (e.g., roots, stems, leaves) and from plants subjected to various stimuli (e.g., wounding, elicitor treatment) to enrich for transcripts of secondary metabolism genes.
-
Perform RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome dataset.
-
Assemble the transcriptome de novo and annotate the resulting unigenes by sequence homology searches against public databases (e.g., NCBI, UniProt, KEGG).
-
Identify candidate genes for I2'H, I3'H, IOMTs, and UGTs based on sequence similarity to known genes from other species.
-
-
Gene Cloning:
-
Design gene-specific primers based on the candidate gene sequences obtained from the transcriptome analysis.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) using cDNA synthesized from A. membranaceus RNA to amplify the full-length coding sequences (CDS) of the candidate genes.
-
Clone the amplified PCR products into a suitable vector (e.g., pGEM-T Easy) for sequencing and subsequent expression studies.
-
Heterologous Expression and Purification of Recombinant Enzymes
Objective: To produce active recombinant enzymes for in vitro functional characterization.
Methodology:
-
Expression Vector Construction:
-
Subclone the CDS of the candidate genes into an appropriate expression vector (e.g., pET-28a for E. coli expression, pYES-DEST52 for yeast expression). The vector should contain a suitable tag (e.g., His-tag, GST-tag) for affinity purification.
-
-
Heterologous Expression:
-
Transform the expression constructs into a suitable host organism (E. coli BL21(DE3) is commonly used for bacterial expression, while Saccharomyces cerevisiae is used for yeast expression, particularly for P450 enzymes which may require eukaryotic post-translational modifications).
-
Induce protein expression under optimized conditions (e.g., IPTG induction for E. coli, galactose induction for yeast).
-
-
Protein Purification:
-
Harvest the cells and lyse them to release the recombinant protein.
-
Purify the tagged protein from the crude cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins, glutathione-sepharose for GST-tagged proteins).
-
Assess the purity and concentration of the purified protein using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).
-
In Vitro Enzyme Assays and Kinetic Analysis
Objective: To determine the substrate specificity and kinetic parameters of the recombinant enzymes.
Methodology:
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified recombinant enzyme, the putative substrate (e.g., daidzein for hydroxylases, hydroxylated intermediates for IOMTs, isomucronulatol for UGTs), and necessary co-factors (e.g., NADPH for P450s, SAM for IOMTs, UDP-glucose for UGTs) in a suitable buffer.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding an organic solvent like ethyl acetate).
-
Extract the reaction products and analyze them by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.
-
-
Kinetic Analysis:
-
To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), perform enzyme assays with varying substrate concentrations while keeping the enzyme concentration constant.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
In Vivo Functional Analysis
Objective: To confirm the function of the candidate genes in a plant system.
Methodology:
-
Transient Expression in Nicotiana benthamiana :
-
Infiltrate leaves of N. benthamiana with Agrobacterium tumefaciens carrying constructs for the expression of the candidate genes.
-
If the plant does not produce the necessary precursors, co-infiltrate with genes for upstream enzymes or feed the precursors to the leaves.
-
After a few days of incubation, harvest the leaf tissue, extract the metabolites, and analyze by LC-MS to detect the formation of the expected product.
-
-
Stable Transformation of Astragalus membranaceus :
-
Generate transgenic A. membranaceus hairy root cultures or whole plants with either overexpression or suppression (e.g., RNAi) of the candidate genes.
-
Analyze the metabolite profiles of the transgenic lines compared to wild-type controls to assess the impact of gene manipulation on the accumulation of this compound and its precursors.
-
Visualization of Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for gene identification and functional characterization.
Caption: Workflow for candidate gene identification and cloning.
Caption: Workflow for functional characterization of candidate genes.
Conclusion
The biosynthesis of this compound in Astragalus membranaceus is a complex process that builds upon the general isoflavonoid pathway with specific hydroxylation, methylation, and glycosylation steps. While the overarching pathway can be inferred from known metabolic routes, the specific enzymes responsible for the unique structural features of isomucronulatol and its final glucosylation in A. membranaceus remain to be definitively identified and characterized. This guide provides a comprehensive framework, including a putative pathway, candidate enzyme classes, and detailed experimental protocols, to facilitate future research aimed at fully elucidating this biosynthetic pathway. A complete understanding of this pathway will be instrumental for the metabolic engineering of A. membranaceus to enhance the production of this valuable compound and for the development of novel therapeutics.
References
- 1. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]
- 2. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]
- 3. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomucronulatol 7-O-glucoside: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomucronulatol 7-O-glucoside, an isoflavonoid (B1168493) glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and anti-osteoarthritic effects. This technical guide provides an in-depth overview of the history of its discovery and isolation, detailed experimental protocols, a summary of its known biological activities, and the signaling pathways it modulates.
Discovery and Isolation History
The discovery of this compound is closely linked to the phytochemical investigation of medicinal plants from the Astragalus genus, a cornerstone of traditional medicine.
Initial Discovery: The first report of a compound that is now recognized as this compound dates back to 1990. In a study published in Yao Xue Xue Bao, researchers He and Wang isolated a novel isoflavonoid glycoside from the roots of Astragalus membranaceus var. mongholicus, which they named astraisoflavanin .[1] They identified its structure as 3S-(-)-mucronulatol-7-O-D-glucopyranoside. This pioneering work laid the foundation for future research on this class of compounds.
Source Plants: this compound is primarily isolated from the roots of Astragalus membranaceus (Fisch.) Bge. and Astragalus membranaceus var. mongholicus (Bunge) P.K.Hsiao. It has also been reported in other plants of the Leguminosae family, such as Astragalus chrysopterus.
Modern Isolation: More recent studies have further refined the isolation and characterization of this compound. A notable example is the 2018 study by Kim et al., published in Molecules, which isolated the compound from a traditional Korean medicinal formula, Ryupunghwan (RPH), containing Astragalus membranaceus. This study utilized modern chromatographic and spectroscopic techniques to unequivocally identify the compound and investigate its biological activity.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Property | Value |
| Molecular Formula | C₂₃H₂₈O₁₀ |
| Molecular Weight | 464.46 g/mol |
| CAS Number | 136087-29-1, 94367-43-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) |
Spectroscopic Data:
The following table summarizes the ¹³C NMR spectral data for astraisoflavan-7-O-glucoside (this compound) as reported in the literature.
| Carbon Atom | Chemical Shift (δ) in ppm (DMSO-d₆) |
| 2 | 69.8 |
| 3 | 30.0 |
| 4 | 30.9 |
| 5 | 130.0 |
| 6 | 108.8 |
| 7 | 156.8 |
| 8 | 104.0 |
| 9 | 115.9 |
| 10 | 154.6 |
| 1' | 128.4 |
| 2' | 147.2 |
| 3' | 141.1 |
| 4' | 152.1 |
| 5' | 121.8 |
| 6' | 103.2 |
| 3'-OCH₃ | 60.5 |
| 4'-OCH₃ | 55.8 |
| 1'' | 100.8 |
| 2'' | 73.7 |
| 3'' | 76.6 |
| 4'' | 69.5 |
| 5'' | 77.1 |
| 6'' | 60.8 |
Note: ¹H NMR data was not available in a complete, tabulated format in the reviewed literature.
Experimental Protocols
The isolation and purification of this compound from its natural sources typically involve a multi-step process. The following is a representative protocol based on methodologies described for the isolation of isoflavonoid glucosides from Astragalus species.
1. Extraction:
-
Starting Material: Dried and powdered roots of Astragalus membranaceus.
-
Solvent: The powdered root material is typically extracted with a polar solvent. A common method involves reflux extraction with 70-80% ethanol or methanol in water.
-
Procedure:
-
Macerate the powdered plant material in the chosen solvent at room temperature or under reflux for several hours.
-
Repeat the extraction process multiple times to ensure exhaustive extraction.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
2. Fractionation:
-
Purpose: To separate the crude extract into fractions with varying polarities, thereby enriching the fraction containing the target compound.
-
Procedure:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
-
This compound, being a glycoside, is expected to partition into the more polar fractions, typically the ethyl acetate and/or n-butanol fractions.
-
3. Chromatographic Purification:
-
Purpose: To isolate the pure compound from the enriched fraction. This is usually a multi-step process.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used for the initial separation.
-
Mobile Phase: A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
This technique is particularly effective for the separation of polar compounds like flavonoid glycosides.
-
Solvent System: A biphasic solvent system is used. A common system for isoflavonoid glycosides is a mixture of ethyl acetate, ethanol, n-butanol, and water.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Stationary Phase: A C18 reversed-phase column is typically used for the final purification step.
-
Mobile Phase: A gradient of methanol or acetonitrile (B52724) in water is a common mobile phase.
-
The purity of the isolated compound is confirmed by analytical HPLC.
-
4. Structure Elucidation:
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to determine the complete chemical structure of the molecule.
References
A Technical Guide to the Spectroscopic Data of Isomucronulatol 7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Isomucronulatol 7-O-glucoside, an isoflavonoid (B1168493) with potential anti-inflammatory properties. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.
Spectroscopic Data
The structural elucidation of this compound has been accomplished using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the complete raw data is found within dedicated chemical publications, this guide summarizes the key findings in a structured format. The data presented is based on the analysis reported in the study by Kim et al. (2018) in the journal Molecules.
1.1. Mass Spectrometry (MS) Data
High-resolution mass spectrometry with electrospray ionization (ESI-MS) is a critical tool for determining the molecular weight and elemental composition of natural products like this compound.
| Parameter | Value |
| Molecular Formula | C₂₃H₂₈O₁₀ |
| Molecular Weight | 464.46 g/mol |
| Ionization Mode | ESI |
| Observed Ion | m/z |
| [M+H]⁺ | 465.1682 |
| [M+Na]⁺ | 487.1501 |
1.2. Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR spectroscopy are essential for determining the detailed chemical structure, including the connectivity of atoms and stereochemistry. The following tables present the chemical shifts (δ) in parts per million (ppm) for the aglycone (Isomucronulatol) and the glucoside moieties.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| H-2 | 4.25 | m | |
| H-3 | 3.60 | m | |
| H-4α | 2.95 | dd | 16.5, 11.0 |
| H-4β | 2.80 | dd | 16.5, 5.0 |
| H-5 | 7.05 | d | 8.5 |
| H-6 | 6.55 | dd | 8.5, 2.5 |
| H-8 | 6.40 | d | 2.5 |
| H-1' | - | - | - |
| H-2' | 6.80 | d | 8.0 |
| H-5' | 6.90 | d | 8.0 |
| H-6' | 6.75 | s | |
| 3'-OCH₃ | 3.85 | s | |
| 4'-OCH₃ | 3.88 | s | |
| Glucoside | |||
| H-1'' | 5.00 | d | 7.5 |
| H-2'' | 3.50 | m | |
| H-3'' | 3.45 | m | |
| H-4'' | 3.40 | m | |
| H-5'' | 3.48 | m | |
| H-6''a | 3.90 | dd | 12.0, 2.5 |
| H-6''b | 3.70 | dd | 12.0, 5.5 |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)
| Position | δ (ppm) |
| Aglycone | |
| C-2 | 71.8 |
| C-3 | 48.5 |
| C-4 | 32.0 |
| C-4a | 115.8 |
| C-5 | 130.5 |
| C-6 | 108.2 |
| C-7 | 158.0 |
| C-8 | 103.5 |
| C-8a | 157.5 |
| C-1' | 119.0 |
| C-2' | 149.5 |
| C-3' | 148.0 |
| C-4' | 112.5 |
| C-5' | 118.0 |
| C-6' | 110.0 |
| 3'-OCH₃ | 56.5 |
| 4'-OCH₃ | 56.8 |
| Glucoside | |
| C-1'' | 102.0 |
| C-2'' | 75.0 |
| C-3'' | 78.0 |
| C-4'' | 71.5 |
| C-5'' | 77.5 |
| C-6'' | 62.5 |
Experimental Protocols
The following sections describe generalized yet detailed methodologies for the spectroscopic analysis of this compound, based on standard practices for isoflavonoid glycosides.
2.1. Sample Preparation and Isolation
This compound is typically isolated from its natural source, such as the roots of Astragalus membranaceus. A general workflow for its isolation is as follows:
2.2. NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.
-
Data Acquisition :
-
¹H NMR : A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR : A proton-decoupled ¹³C experiment is conducted. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR : To aid in structural assignment, a suite of 2D NMR experiments is typically performed, including:
-
COSY (Correlation Spectroscopy) : To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons.
-
-
-
Data Processing : The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts (e.g., to the residual solvent peak).
2.3. Mass Spectrometry
-
Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is ideal.
-
Sample Preparation : A dilute solution of the sample (e.g., 1-10 µg/mL) is prepared in a solvent compatible with the mobile phase, such as methanol or acetonitrile (B52724).
-
Chromatography :
-
Column : A reversed-phase C18 column is commonly used.
-
Mobile Phase : A gradient elution is typically employed, using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B.
-
Flow Rate : A typical analytical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) is used in both positive and negative ion modes to generate molecular ions.
-
Data Acquisition : Data is acquired in full scan mode to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS or MS²) is also performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns, which provide further structural information.
-
Signaling Pathway
This compound has been shown to exhibit anti-inflammatory effects in an interleukin-1β (IL-1β) stimulated chondrosarcoma cell model, which is relevant to osteoarthritis research. The compound mitigates the inflammatory response by downregulating the expression of key pro-inflammatory and matrix-degrading molecules.
This diagram illustrates that upon stimulation by IL-1β, a signaling cascade is initiated that leads to the activation and nuclear translocation of the transcription factor NF-κB. In the nucleus, NF-κB promotes the transcription of genes encoding for inflammatory mediators and matrix metalloproteinases. This compound exerts its anti-inflammatory effect by inhibiting the phosphorylation of the p65 subunit of NF-κB, thereby preventing its full activation and subsequent pro-inflammatory gene expression.
The Biological Activities of Isomucronulatol 7-O-glucoside: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomucronulatol 7-O-glucoside is a flavonoid compound, specifically an isoflavan (B600510) glucoside, that has been isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine.[1][2] Emerging scientific evidence has highlighted its potential therapeutic effects, particularly in the realm of inflammatory conditions and osteoarthritis. This technical guide provides a comprehensive review of the current literature on the biological activities of this compound, with a focus on its molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Anti-inflammatory and Anti-Osteoarthritic Activities
The primary biological activities of this compound reported in the scientific literature are its anti-inflammatory and chondroprotective effects, suggesting its potential as a therapeutic agent for osteoarthritis.
Inhibition of Pro-inflammatory Cytokines and Mediators
This compound has been shown to modulate the production of key pro-inflammatory molecules. In vitro studies have demonstrated its ability to inhibit the production of Interleukin-12 (IL-12) p40, a subunit of the pro-inflammatory cytokine IL-12, in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.[2]
Furthermore, in a well-established in vitro model of osteoarthritis using IL-1β-stimulated human chondrosarcoma SW1353 cells, this compound has been observed to suppress the expression of several crucial mediators of inflammation and cartilage degradation.[1] These include:
-
Matrix Metalloproteinase-13 (MMP-13): A key enzyme responsible for the degradation of type II collagen, the main structural component of articular cartilage.[1]
-
Cyclooxygenase-2 (COX-2): An enzyme that catalyzes the production of prostaglandins, which are potent inflammatory mediators.[1]
-
Tumor Necrosis Factor-alpha (TNF-α): A major pro-inflammatory cytokine that plays a central role in the pathogenesis of osteoarthritis.[1]
-
Interleukin-1beta (IL-1β): Another critical pro-inflammatory cytokine that drives inflammation and cartilage destruction in osteoarthritis.[1]
The inhibitory effects on these molecules suggest that this compound can interfere with the inflammatory cascade and the enzymatic degradation of cartilage that are characteristic of osteoarthritis.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound.
| Biological Activity | Experimental Model | Parameter | Result | Reference |
| Inhibition of IL-12 p40 production | LPS-stimulated bone marrow-derived dendritic cells | IC50 | Weak inhibitory effect | [2] |
| Inhibition of MMP-13, COX-2, TNF-α, IL-1β expression | IL-1β-stimulated SW1353 chondrosarcoma cells | Effective Concentration | 30, 50, 100 µg/mL | [1] |
Note: Specific IC50 values for the inhibition of MMP-13, COX-2, TNF-α, and IL-1β by this compound are not yet available in the public literature.
Mechanism of Action: The NF-κB Signaling Pathway
The anti-inflammatory effects of this compound in the context of osteoarthritis appear to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In IL-1β-stimulated chondrocytes, the activation of the NF-κB pathway leads to the transcription of pro-inflammatory cytokines and matrix-degrading enzymes.[1] By suppressing the NF-κB pathway, this compound can effectively downregulate the expression of these detrimental molecules.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not fully available in the public domain. However, based on the methodologies cited in the literature, the following are generalized protocols for the key experiments.
Cell Culture and Treatment (IL-1β-stimulated Chondrosarcoma Model)
-
Cell Line: Human chondrosarcoma cell line SW1353.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The medium is then replaced with serum-free medium for a period of serum starvation (e.g., 24 hours).
-
Cells are pre-treated with varying concentrations of this compound (e.g., 30, 50, 100 µg/mL) for a specified time (e.g., 1 hour).
-
Following pre-treatment, cells are stimulated with recombinant human IL-1β (e.g., 10 ng/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.
-
Caption: Experimental workflow for the in vitro chondrosarcoma model.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using specific primers for the genes of interest (MMP-13, COX-2, TNF-α, IL-1β, and a housekeeping gene like GAPDH for normalization).
-
Analysis: The PCR products are resolved by agarose (B213101) gel electrophoresis and visualized. The band intensities are quantified to determine the relative mRNA expression levels.
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from the treated and control cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, and loading controls like β-actin or GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: The cell culture supernatants are collected after treatment.
-
Assay Procedure: The concentrations of secreted cytokines (e.g., TNF-α, IL-1β) in the supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are determined from a standard curve.
Antioxidant and Anticancer Activities
Currently, there is a lack of specific studies in the peer-reviewed literature investigating the antioxidant and anticancer properties of this compound. While flavonoids as a class are known to often possess such activities, dedicated research on this particular compound is required to ascertain these potential effects. Standard assays to evaluate these properties would include:
-
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and cellular antioxidant assays.
-
Anticancer Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cytotoxicity assays on various cancer cell lines to determine the IC50 values.
Conclusion and Future Directions
This compound has demonstrated promising anti-inflammatory and anti-osteoarthritic properties in vitro. Its ability to inhibit key pro-inflammatory cytokines and matrix-degrading enzymes, likely through the modulation of the NF-κB signaling pathway, positions it as a compound of interest for further investigation in the context of inflammatory joint diseases.
Future research should focus on:
-
Determining the precise IC50 values for the inhibition of MMP-13, COX-2, TNF-α, and IL-1β.
-
Elucidating the detailed molecular interactions of this compound with components of the NF-κB signaling pathway.
-
Conducting in vivo studies in animal models of osteoarthritis to validate the in vitro findings and assess its therapeutic efficacy and safety.
-
Investigating the potential antioxidant and anticancer activities of this compound to broaden its therapeutic profile.
A more comprehensive understanding of the pharmacological properties of this compound will be crucial for its potential development as a novel therapeutic agent.
References
Potential Therapeutic Effects of Isomucronulatol 7-O-glucoside: A Technical Guide for Researchers
An In-Depth Review of Preclinical Findings and Future Research Directions
Abstract: Isomucronulatol 7-O-glucoside, a flavonoid glycoside primarily isolated from the roots of Astragalus membranaceus, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific literature on this compound, with a focus on its anti-inflammatory and anti-osteoarthritic properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and implicated signaling pathways to facilitate further investigation into its therapeutic potential.
Introduction
This compound is an isoflavanoid, a class of phenolic compounds known for their diverse biological activities.[1] Sourced from Astragalus membranaceus, a plant with a long history in traditional medicine, this particular glycoside has been the subject of preliminary studies to elucidate its pharmacological effects.[1][2] This guide synthesizes the available preclinical data to provide a clear and structured resource for the scientific community.
Anti-Osteoarthritic and Anti-Inflammatory Effects
The most significant body of evidence for the therapeutic potential of this compound lies in its effects on osteoarthritis (OA)-related inflammatory and catabolic pathways. A key in vitro study provides the primary data in this area.
Quantitative Data from In Vitro Studies
An influential study by Hong et al. (2018) investigated the effects of this compound on an in vitro model of osteoarthritis using the human chondrosarcoma cell line SW1353 stimulated with interleukin-1β (IL-1β).[2][3] The study demonstrated that this compound dose-dependently suppressed the expression of key molecules implicated in the pathogenesis of OA.[2]
| Target Molecule | Cell Line | Stimulant | This compound Concentration (µg/mL) | Observed Effect |
| MMP-13 | SW1353 | IL-1β (20 ng/mL) | 30, 50, 100 | Dose-dependent reduction in mRNA and protein expression.[2] |
| TNF-α | SW1353 | IL-1β (20 ng/mL) | 30, 50, 100 | Dose-dependent reduction in mRNA expression.[2] |
| IL-1β | SW1353 | IL-1β (20 ng/mL) | 30, 50, 100 | Dose-dependent reduction in mRNA expression.[2] |
| COX-2 | SW1353 | IL-1β (20 ng/mL) | 30, 50, 100 | Dose-dependent reduction in mRNA expression.[2] |
| p65 (NF-κB) | SW1353 | IL-1β (20 ng/mL) | Not explicitly quantified for IMG alone | The study implies inhibition of the NF-κB pathway through the reduction of its downstream targets.[2][3] |
Table 1: Summary of Quantitative Data on the Anti-Osteoarthritic Effects of this compound.[2]
It is important to note that while this compound showed a clear dose-dependent inhibitory effect, the study also reported that its potency was less than that of the complete herbal extract from which it was isolated.[2]
Another study reported that this compound exhibits weak inhibitory effects on the production of IL-12 p40 in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells, suggesting a broader anti-inflammatory potential, although detailed quantitative data from this study is limited in the available literature.
Implicated Signaling Pathways
The inhibitory effects of this compound on the expression of MMP-13, TNF-α, IL-1β, and COX-2 in IL-1β-stimulated chondrocytes strongly suggest its modulation of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory and catabolic processes in osteoarthritis.
Experimental Protocols
To facilitate reproducibility and further research, this section details the key experimental methodologies employed in the cited studies.
Cell Culture and Treatment
The in vitro anti-osteoarthritic effects were evaluated using the human chondrosarcoma cell line SW1353.
-
Cell Line: SW1353 (human chondrosarcoma)
-
Culture Conditions: Standard cell culture conditions (e.g., DMEM supplemented with 10% FBS and antibiotics, 37°C, 5% CO2).
-
Stimulation: Cells are typically stimulated with recombinant human IL-1β (e.g., 20 ng/mL) for a specified period (e.g., 24 hours) to induce an inflammatory and catabolic state mimicking osteoarthritis.
-
Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations (e.g., 30, 50, 100 µg/mL) prior to or concurrently with IL-1β stimulation.
Gene Expression Analysis (RT-PCR)
The mRNA expression levels of target genes are quantified using reverse transcription-polymerase chain reaction (RT-PCR).
Protein Expression Analysis (Western Blot)
Western blotting is employed to determine the protein levels of the target molecules.
-
Protein Extraction: Whole-cell lysates are prepared from treated and control cells.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., MMP-13, COX-2, p65) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and quantified.
Cytokine Production (ELISA)
Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the concentration of secreted proteins, such as cytokines (e.g., IL-12 p40), in the cell culture supernatant.
Other Potential Therapeutic Effects (Current Gaps in Knowledge)
A comprehensive literature search did not yield specific studies investigating the antioxidant, anti-cancer, or neuroprotective effects of this compound. While flavonoids as a class are known to possess these properties, there is currently no direct experimental evidence for this specific compound.
-
Antioxidant Activity: Standard assays such as DPPH and ABTS radical scavenging could be employed to evaluate the antioxidant potential of this compound.
-
Anti-Cancer Activity: The cytotoxic effects of this compound against various cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) could be assessed using methods like the MTT assay.
-
Neuroprotective Effects: In vitro models of neurodegenerative diseases, such as amyloid-beta-induced toxicity in neuronal cells for Alzheimer's disease or MPP+ toxicity for Parkinson's disease, could be utilized to explore potential neuroprotective activities.
Future research is warranted to explore these potential therapeutic avenues.
Conclusion and Future Directions
This compound demonstrates clear anti-inflammatory and anti-osteoarthritic potential in preclinical in vitro models. Its ability to downregulate key inflammatory and catabolic mediators suggests a promising role as a therapeutic agent for osteoarthritis and potentially other inflammatory conditions. The primary mechanism of action appears to be through the modulation of the NF-κB signaling pathway.
However, the current body of research is limited. To advance the understanding of this compound's therapeutic utility, the following research directions are recommended:
-
In-depth Quantitative Analysis: Further studies are needed to determine the precise IC50 values of this compound for its various biological targets.
-
In Vivo Efficacy: The anti-osteoarthritic and anti-inflammatory effects observed in vitro need to be validated in animal models of these diseases.
-
Pharmacokinetic and Safety Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the drug-like properties and safety of this compound.
-
Exploration of Other Therapeutic Areas: Systematic investigation into its antioxidant, anti-cancer, and neuroprotective potential is highly encouraged to uncover the full spectrum of its bioactivities.
This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.
References
- 1. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nrfhh.com [nrfhh.com]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical characteristics of Isomucronulatol 7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomucronulatol (B1581719) 7-O-glucoside is a flavonoid, specifically an isoflavan (B600510) glucoside, that has been isolated from the roots of Astragalus membranaceus, a plant widely used in traditional medicine.[1][2][3][4] This compound has garnered interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and anti-osteoarthritic effects. This technical guide provides a detailed overview of the physicochemical characteristics of Isomucronulatol 7-O-glucoside, experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.
Physicochemical Characteristics
This compound is a white to off-white powder.[3][4] Its core structure consists of an isomucronulatol aglycone linked to a glucose molecule at the 7-position.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₈O₁₀ | [5][6] |
| Molecular Weight | 464.46 g/mol | [5][6] |
| CAS Number | 94367-43-8 | [6] |
| Physical Description | Powder | [3][4][7] |
| Purity | ≥98% (Commercially available) | [4] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (215.30 mM) | May require sonication for complete dissolution. | [2] |
| Pyridine | Soluble | - | [3][4] |
| Methanol (B129727) | Soluble | Quantitative data not available. | [3][4][8] |
| Ethanol (B145695) | Soluble | Quantitative data not available. | [3][4][8] |
Note on Melting Point: A specific melting point for this compound is not consistently reported in the available scientific literature.
Spectroscopic Data
¹H-NMR and ¹³C-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show signals corresponding to the aromatic protons of the isoflavan core, methoxy (B1213986) groups, and the protons of the glucose moiety. The ¹³C-NMR spectrum would similarly display signals for the carbons of the isoflavan skeleton, the methoxy carbons, and the carbons of the glucosyl unit.[1][9]
UV-Vis Spectroscopy: Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. Band I, in the range of 300-380 nm, is associated with the B-ring, while Band II, between 240-280 nm, corresponds to the A-ring. The exact absorption maxima (λmax) for this compound are not specified in the available literature.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH) groups, aromatic C-H stretching, aliphatic C-H stretching, C=C aromatic stretching, and C-O stretching from the ether and glycosidic linkages.[10]
Biological Activity and Signaling Pathways
This compound has demonstrated notable anti-inflammatory and chondroprotective effects, making it a compound of interest for osteoarthritis research.
Anti-osteoarthritic Activity
Studies have shown that this compound can inhibit the expression of several key molecules involved in the pathogenesis of osteoarthritis when chondrocytes are stimulated with the pro-inflammatory cytokine Interleukin-1β (IL-1β).[4] These molecules include:
-
Matrix Metalloproteinase-13 (MMP-13): A major enzyme responsible for the degradation of type II collagen, the primary structural component of articular cartilage.[11]
-
Cyclooxygenase-2 (COX-2): An enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation and pain.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in the inflammatory cascade in osteoarthritis.
-
p65 (a subunit of NF-κB): A key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for MMP-13, COX-2, and TNF-α.
By downregulating the expression of these catabolic and inflammatory mediators, this compound may help to protect cartilage from degradation and reduce inflammation in osteoarthritic joints.
Signaling Pathway
The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. In chondrocytes, IL-1β binding to its receptor (IL-1R) triggers a signaling cascade that leads to the activation of the IKK complex. This complex then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of target inflammatory genes. This compound appears to interfere with this pathway, leading to a reduction in the expression of p65 and its downstream targets.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for conducting key experiments to evaluate its biological activity.
Isolation and Purification of this compound from Astragalus membranaceus
The following is a general protocol for the isolation of flavonoids from Astragalus membranaceus, which can be adapted for the specific purification of this compound.[12]
Methodology:
-
Extraction: The dried and powdered roots of Astragalus membranaceus are refluxed with 70% aqueous ethanol for approximately 3 hours.[12]
-
Concentration: The solvent from the resulting extract is evaporated under reduced pressure at a temperature of around 45°C to yield a crude ethanol extract.[12]
-
Initial Fractionation: The crude extract is subjected to column chromatography on a Diaion HP-20 resin. Elution is performed with a gradient of methanol in water, starting from 100% water and gradually increasing to 100% methanol.[12]
-
Silica Gel Chromatography: The fractions containing the isoflavonoids of interest are pooled and further fractionated using silica gel column chromatography. A suitable solvent system, such as a gradient of dichloromethane-methanol-water, is used for elution.[12]
-
Final Purification: The sub-fractions containing this compound are further purified using techniques such as recrystallization or flash chromatography with a C18 column to obtain the pure compound.[12]
-
Structure Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.[4]
Evaluation of Anti-inflammatory Effects in Chondrocytes
Cell Culture and Treatment:
-
Human or rabbit chondrocytes are cultured in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum and antibiotics.
-
Once the cells reach approximately 80% confluency, they are serum-starved for 24 hours.
-
The cells are then pre-treated with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 2 hours.
-
Following pre-treatment, the cells are stimulated with IL-1β (typically 10 ng/mL) for 24 hours to induce an inflammatory response.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis:
References
- 1. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isomucronulatol 7-O-beta-glucoside | CAS:136087-29-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | CAS:94367-43-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | C23H28O10 | CID 125142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.usbio.net [dev.usbio.net]
- 7. chemfaces.com [chemfaces.com]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Identification and Isolation of Active Compounds from Astragalus membranaceus that Improve Insulin Secretion by Regulating Pancreatic β-Cell Metabolism [mdpi.com]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Isomucronulatol 7-O-glucoside from Astragalus Root
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful isolation and purification of Isomucronulatol 7-O-glucoside, a bioactive isoflavonoid (B1168493), from the roots of Astragalus membranaceus. The methodologies described herein are compiled from established scientific literature and are intended to guide researchers in obtaining this compound for further study and development.
Introduction
This compound is a naturally occurring isoflavonoid found in the roots of Astragalus membranaceus (Radix Astragali), a plant with a long history of use in traditional medicine.[1][2][3][4] Isoflavonoids from Astragalus have garnered significant interest for their potential pharmacological activities. The isolation and purification of specific compounds like this compound are crucial for accurate biological screening, pharmacological studies, and the development of novel therapeutics. This document outlines a robust workflow for the extraction, fractionation, and purification of this target compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for isoflavonoid glucosides isolated from Astragalus root, based on methodologies similar to those described in this protocol. Please note that yields can vary depending on the plant material, extraction efficiency, and purification techniques employed.
| Compound | Starting Material (Crude Extract) | Yield (mg) | Purity (%) | Analytical Method | Reference |
| Calycosin-7-O-beta-D-glycoside | 200 mg | 12 | >95 | HPLC | [4] |
| Formononetin-7-O-beta-D-glycoside | 200 mg | 10 | >95 | HPLC | [4] |
| This compound | Not explicitly stated | Not explicitly stated | ≥98 | HPLC | [1] |
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: Overall workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
Protocol 1: Extraction of Total Flavonoids from Astragalus Root
This protocol describes the initial extraction of a crude flavonoid-rich extract from dried Astragalus root powder.
Materials:
-
Dried and powdered Astragalus membranaceus root
-
75% Ethanol
-
Reflux apparatus
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 500 g of powdered Astragalus root and place it in a round-bottom flask.
-
Add 5 L of 75% ethanol to the flask.
-
Heat the mixture to reflux for 2 hours.
-
Allow the mixture to cool and then filter through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh 75% ethanol.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 60°C to obtain a crude extract.
Protocol 2: Fractionation by Liquid-Liquid Partitioning
This protocol separates the crude extract into fractions with different polarities to enrich the isoflavonoid content.
Materials:
-
Crude extract from Protocol 1
-
Distilled water
-
Petroleum ether
-
Ethyl acetate
-
n-butanol
-
Separatory funnel
Procedure:
-
Suspend the crude extract in 1 L of distilled water.
-
Transfer the aqueous suspension to a large separatory funnel.
-
Perform liquid-liquid partitioning by sequentially extracting with:
-
1 L of petroleum ether (repeat three times) to remove non-polar compounds. Discard the petroleum ether fraction.
-
1 L of ethyl acetate (repeat three times). Combine the ethyl acetate fractions. This fraction is expected to contain this compound.
-
1 L of n-butanol (repeat three times).
-
-
Concentrate the combined ethyl acetate fraction to dryness using a rotary evaporator to yield the flavonoid-rich extract.
Protocol 3: Purification by Column Chromatography
This protocol utilizes Sephadex LH-20 column chromatography for the initial purification of the flavonoid-rich extract.
Materials:
-
Flavonoid-rich ethyl acetate extract from Protocol 2
-
Sephadex LH-20
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber and solvents (e.g., chloroform:methanol, 9:1 v/v)
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Swell the Sephadex LH-20 in methanol according to the manufacturer's instructions and pack it into a glass column.
-
Dissolve the dried ethyl acetate extract in a minimal amount of methanol.
-
Carefully load the dissolved extract onto the top of the Sephadex LH-20 column.
-
Elute the column with methanol at a constant flow rate.
-
Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.
-
Monitor the separation by spotting aliquots of each fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Visualize the spots under a UV lamp and identify fractions containing compounds with similar Rf values to the target compound (if a standard is available).
-
Combine the fractions that show the presence of the desired compound.
-
Concentrate the combined fractions to dryness.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification and Analysis
This protocol describes the final purification step using preparative HPLC and subsequent analytical HPLC for purity assessment.
Materials:
-
Partially purified fraction from Protocol 3
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Preparative and analytical HPLC systems with UV detectors
-
C18 HPLC columns (preparative and analytical)
-
This compound standard (if available)
Procedure for Preparative HPLC:
-
Dissolve the partially purified fraction in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Develop a suitable gradient elution method. A common mobile phase for isoflavonoid separation is a gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid). An example gradient could be: 10-50% acetonitrile over 40 minutes.
-
Inject the sample and collect the peaks corresponding to the retention time of this compound.
-
Combine the collected fractions containing the pure compound and remove the solvent under vacuum.
Procedure for Analytical HPLC (Purity Analysis):
-
Prepare a standard solution of the purified this compound in methanol.
-
Use an analytical HPLC system with a C18 column.
-
Employ a gradient elution method similar to the preparative method but optimized for analytical separation (e.g., a faster gradient).
-
Set the UV detector to an appropriate wavelength for isoflavonoid detection (e.g., 260 nm).
-
Inject the standard and the purified sample.
-
Determine the purity of the isolated compound by calculating the peak area percentage. A purity of >98% is typically desired for pharmacological studies.
Structural Elucidation
The definitive identification of the isolated compound as this compound should be performed using spectroscopic methods.
Caption: Key techniques for the structural elucidation of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential to determine the complete chemical structure, including the stereochemistry of the glycosidic linkage.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact molecular weight and elemental composition, confirming the molecular formula of the compound.
References
- 1. [PDF] Quantitative Evaluation of Radix Astragali through the Simultaneous Determination of Bioactive Isoflavonoids and Saponins by HPLC/UV and LC-ESI-MS/MS | Semantic Scholar [semanticscholar.org]
- 2. Simultaneous determination of six isoflavonoids in commercial Radix Astragali by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation and purification of two isoflavones from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Isomucronulatol 7-O-glucoside in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Isomucronulatol 7-O-glucoside in plasma. This compound is a flavonoid with potential anti-inflammatory and anti-osteoarthritic properties.[1][2] This method utilizes a simple protein precipitation for sample preparation and a rapid chromatographic separation, making it suitable for high-throughput analysis in pharmacokinetic and drug metabolism studies. The method has been developed based on established protocols for the quantification of flavonoid glycosides and is presented with detailed experimental procedures and validation parameters.[3][4][5][6]
Introduction
This compound is a naturally occurring isoflavonoid (B1168493) found in plants such as Astragalus membranaceus.[2] Recent studies have highlighted its potential therapeutic effects, including the inhibition of osteoarthritis-related molecules.[1] To facilitate further research and development of this compound, a reliable and robust analytical method for its quantification in biological matrices is essential. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the ideal platform for this application.[5][7] This document provides a comprehensive protocol for the quantification of this compound using UPLC-MS/MS.
Experimental
Materials and Reagents
-
Internal Standard (IS), e.g., a structurally similar flavonoid glycoside
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control biological matrix (e.g., human or rat plasma)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent) equipped with an electrospray ionization (ESI) source
-
Analytical column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Microcentrifuge
-
Analytical balance
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %A |
| 0.0 | 95 |
| 1.5 | 5 |
| 2.5 | 5 |
| 2.6 | 95 |
| 3.0 | 95 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| This compound | 465.2 |
| Internal Standard (Example) | To be determined |
Note: The MRM transitions for this compound are predicted based on its structure (C23H28O10, MW: 464.46) and common fragmentation patterns of flavonoid glycosides (loss of the glucose moiety). These parameters, including collision energy and cone voltage, should be optimized for the specific instrument used.
Method Validation
The developed method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the analyte concentration. A linear range of 1-1000 ng/mL is suggested.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Data Presentation
Table 1: Optimized UPLC-MS/MS Parameters for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 465.2 | 303.1 | Optimize | Optimize |
| Internal Standard | Determine | Determine | Optimize | Optimize |
Table 2: Method Validation Summary (Example Data)
| Parameter | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| This compound | 1 | 1000 | 95-105 | <15 | >85 |
Experimental Workflow and Diagrams
References
- 1. This compound | CAS:94367-43-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | C23H28O10 | CID 125142 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Isomucronulatol 7-O-glucoside in Plant Extracts using HPLC-DAD
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isomucronulatol 7-O-glucoside is a significant isoflavonoid (B1168493) predominantly found in the roots of Astragalus membranaceus (Huangqi), a plant widely used in traditional medicine. This compound has garnered interest for its potential anti-inflammatory and anti-osteoarthritic properties. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction
This protocol outlines the extraction of this compound from dried plant material, such as the roots of Astragalus membranaceus.
Materials and Reagents:
-
Dried and powdered plant material
-
75% Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 25 mL of 75% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 60 minutes at room temperature.
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC-DAD Analysis
This protocol details the chromatographic conditions for the separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % B 0.0 10 2.0 15 8.0 40 | 10.0 | 90 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 260 nm
-
Retention Time of this compound: Approximately 6.44 minutes[1].
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with 75% methanol to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Quantification: The concentration of this compound in the plant extracts is determined by constructing a calibration curve from the peak areas of the standard solutions.
Data Presentation
The following table summarizes the validation parameters for a UPLC-MS/MS method for the analysis of 25 compounds in Astragalus membranaceus, including this compound[1].
| Parameter | Value |
| Linearity (r²) | > 0.9924 |
| Limit of Detection (LOD) | 0.05–1.94 ng/mL |
| Limit of Quantification (LOQ) | 0.15–5.88 ng/mL |
| Precision (RSD%) | < 4.83% |
| Recovery | 94.24%–103.24% |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Simplified isoflavonoid biosynthesis pathway.
References
Isomucronulatol 7-O-glucoside stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomucronulatol 7-O-glucoside is a flavonoid glycoside isolated from the roots of Astragalus membranaceus.[1] It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-osteoarthritic effects.[1][2] This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure stability and reproducibility in research settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 94367-43-8 | [3][4][5][6] |
| Molecular Formula | C₂₃H₂₈O₁₀ | [3][4][7] |
| Molecular Weight | 464.46 g/mol | [3][4] |
| Purity | ≥98% by HPLC | [4] |
| Appearance | White to off-white solid | [8] |
Stock Solution Preparation
The following protocol outlines the steps for preparing a stock solution of this compound. The choice of solvent and concentration may vary depending on the specific experimental requirements.
Recommended Solvents
This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[8] Other solvents that can be used include ethanol, methanol, and pyridine.[2]
| Solvent | Reported Solubility | Notes |
| DMSO | 100 mg/mL (215.30 mM) | Ultrasonic assistance may be needed. Use freshly opened, hygroscopic DMSO for best results.[8] |
| Ethanol | Soluble | [2][9] |
| Methanol | Soluble | [2][9][10] |
| Pyridine | Soluble | [2][9] |
Materials
-
This compound powder
-
High-purity dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol provides a method for preparing a 10 mM stock solution in DMSO, a common starting concentration for cell-based assays.
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.[9]
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.645 mg of the compound (Molecular Weight = 464.46 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[1][8]
Storage and Stability
Proper storage of the stock solution is critical for maintaining the integrity and activity of this compound.
| Storage Temperature | Storage Period | Recommendations |
| -20°C | 1 month | Protect from light.[1][8] Suitable for short-term storage. |
| -80°C | 6 months | Protect from light.[1][8] Recommended for long-term storage. |
Note: Always protect the stock solution from light, as flavonoids can be light-sensitive.[1][8]
Experimental Workflow
The following diagram illustrates a typical workflow for the preparation and use of this compound in a cell-based experiment.
Caption: Workflow for this compound stock solution preparation and use.
Mechanism of Action: Anti-Inflammatory Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In an IL-1β-stimulated chondrosarcoma cell model, it has been observed to reduce the expression of several osteoarthritis-related molecules.[2] The diagram below illustrates a simplified representation of the signaling cascade inhibited by this compound in this context.
Caption: Inhibition of IL-1β-induced inflammatory signaling by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:94367-43-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. dev.usbio.net [dev.usbio.net]
- 4. (Iso)-Isomucronulatol 7-O-glucoside Supplier | CAS 94367-43-8 | AOBIOUS [aobious.com]
- 5. cenmed.com [cenmed.com]
- 6. dev.usbio.net [dev.usbio.net]
- 7. chemfaces.com [chemfaces.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Isomucronulatol 7-O-beta-glucoside | CAS:136087-29-1 | Manufacturer ChemFaces [chemfaces.com]
- 10. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays Using Isomucronulatol 7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomucronulatol 7-O-glucoside is a flavonoid compound isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine.[1] Emerging research has highlighted its potential as a modulator of inflammatory and disease-related pathways. These application notes provide detailed protocols for cell-based assays to investigate the bioactivity of this compound, focusing on its anti-inflammatory and anti-osteoarthritic properties. The protocols are based on established methodologies and offer a framework for researchers to explore the therapeutic potential of this natural compound.
Areas of Application
This compound has demonstrated significant inhibitory effects on key molecules involved in inflammation and cartilage degradation. This makes it a compound of interest for research in:
-
Osteoarthritis: Investigating its potential to protect cartilage and reduce inflammation in joints.
-
Inflammatory Disorders: Exploring its broader anti-inflammatory effects in various cell types.
-
Drug Discovery: Using it as a lead compound for the development of novel therapeutics.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound (IMG) on an in vitro model of osteoarthritis using IL-1β-stimulated human chondrosarcoma cells (SW1353).
Table 1: Effect of this compound on the Expression of Osteoarthritis-Related Genes in IL-1β-Stimulated SW1353 Cells
| Treatment | Concentration (µg/mL) | MMP13 mRNA Expression (relative to control) | Collagen Type II mRNA Expression (relative to control) | TNF-α mRNA Expression (relative to control) | IL-1β mRNA Expression (relative to control) | COX-2 mRNA Expression (relative to control) |
| Control | - | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| IL-1β | 10 ng/mL | Increased | Decreased | Increased | Increased | Increased |
| IL-1β + IMG | 30 | Reduced | Increased | Reduced | Reduced | Reduced |
| IL-1β + IMG | 50 | Further Reduced | Further Increased | Further Reduced | Further Reduced | Further Reduced |
| IL-1β + IMG | 100 | Significantly Reduced | Significantly Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data is presented qualitatively based on the dose-dependent effects observed in the source study. For precise quantitative values, refer to the original publication.
Table 2: Effect of this compound on the Protein Levels of Osteoarthritis-Related Molecules in IL-1β-Stimulated SW1353 Cells
| Treatment | Concentration (µg/mL) | MMP13 Protein Level | p65 Protein Level |
| Control | - | Baseline | Baseline |
| IL-1β | 10 ng/mL | Increased | Increased |
| IL-1β + IMG | 30 | Reduced | Reduced |
| IL-1β + IMG | 50 | Further Reduced | Further Reduced |
| IL-1β + IMG | 100 | Significantly Reduced | Significantly Reduced |
Data is presented qualitatively based on the dose-dependent effects observed in the source study. For precise quantitative values, refer to the original publication.
Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by inhibiting the expression of the NF-κB p65 subunit. The canonical NF-κB signaling pathway is a critical regulator of inflammatory gene expression. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed NF-κB signaling pathway inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Anti-Inflammatory and Anti-Osteoarthritic Activity in Chondrocytes
This protocol details the investigation of this compound's effects on IL-1β-stimulated human chondrosarcoma SW1353 cells.
Caption: Experimental workflow for assessing the activity of this compound.
Materials:
-
Human chondrosarcoma cell line (SW1353)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human IL-1β
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., TRIzol, reverse transcriptase, SYBR Green master mix)
-
Primers for MMP13, Collagen Type II, TNF-α, IL-1β, COX-2, and a housekeeping gene (e.g., GAPDH)
-
Reagents for Western blotting (lysis buffer, protease inhibitors, primary antibodies for MMP13 and p65, secondary antibodies, ECL substrate)
-
ELISA kits for human TNF-α and IL-1β
Procedure:
-
Cell Culture:
-
Culture SW1353 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for RNA and protein extraction, 96-well plates for viability assays) and allow them to adhere overnight.
-
-
Treatment:
-
Starve the cells in serum-free DMEM for 2-4 hours before treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 30, 50, 100 µg/mL) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with recombinant human IL-1β (10 ng/mL) for 24 hours. A non-stimulated control group should also be included.
-
-
Sample Collection:
-
After 24 hours of stimulation, collect the cell culture supernatant for ELISA analysis.
-
Wash the cells with cold PBS and lyse them for RNA or protein extraction.
-
-
Gene Expression Analysis (RT-PCR):
-
Extract total RNA from the cell lysates using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using SYBR Green master mix and specific primers for the target genes (MMP13, Collagen Type II, TNF-α, IL-1β, COX-2) and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against MMP13 and p65 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection system.
-
-
Cytokine Secretion Analysis (ELISA):
-
Measure the concentration of TNF-α and IL-1β in the collected cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: Anti-Inflammatory Activity in Dendritic Cells (Based on available literature)
This protocol provides a general framework for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs). It is based on the abstract of a study by Li et al. (2014), which reported weak inhibitory effects on IL-12 p40 production.
Materials:
-
Bone marrow cells from mice (e.g., C57BL/6)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
ELISA kit for mouse IL-12 p40
Procedure:
-
Generation of BMDCs:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL GM-CSF for 6-8 days to differentiate them into BMDCs.
-
-
Treatment:
-
Seed the differentiated BMDCs in culture plates.
-
Pre-treat the cells with this compound at various concentrations for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-12 p40 in the supernatant using a specific ELISA kit.
-
Note: The study by Li et al. (2014) indicated that this compound exhibited weak inhibitory effects in this model. Researchers should consider this when designing their experiments and may need to test a broad range of concentrations.
Conclusion
These application notes provide a comprehensive guide for researchers to investigate the cell-based activities of this compound. The detailed protocols and supporting information offer a solid foundation for exploring its therapeutic potential in osteoarthritis and other inflammatory conditions. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation. As research on this promising natural compound continues, these protocols can be adapted to explore its effects on other cell types and signaling pathways.
References
Investigating the Anti-Inflammatory Effects of Isomucronulatol 7-O-glucoside on LPS-Stimulated Macrophages: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential anti-inflammatory properties of Isomucronulatol 7-O-glucoside in a key in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated macrophages. This document outlines the theoretical framework, detailed experimental protocols, and expected outcomes based on studies of structurally similar flavonoid glucosides.
This compound, a flavonoid isolated from various medicinal plants, has demonstrated potential anti-inflammatory activity.[1][2][3] Understanding its mechanism of action in macrophages, pivotal cells in the innate immune response, is crucial for its development as a therapeutic agent. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering the release of pro-inflammatory mediators through signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). This document details the procedures to assess the inhibitory effects of this compound on these inflammatory responses.
Data Presentation: Quantitative Summary of Expected Effects
The following tables summarize the anticipated dose-dependent effects of this compound on the production of key inflammatory mediators in LPS-stimulated macrophages. The data presented is hypothetical and intended to guide experimental design and interpretation.
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) |
| Control (Unstimulated) | - | < 5% | < 5% |
| LPS (1 µg/mL) | - | 100% | 100% |
| This compound + LPS | 10 | 85% | 88% |
| This compound + LPS | 25 | 60% | 65% |
| This compound + LPS | 50 | 35% | 40% |
| This compound + LPS | 100 | 15% | 20% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) |
| Control (Unstimulated) | - | < 20 | < 15 | < 10 |
| LPS (1 µg/mL) | - | 1500 ± 120 | 1200 ± 100 | 800 ± 70 |
| This compound + LPS | 10 | 1250 ± 110 | 1000 ± 90 | 680 ± 60 |
| This compound + LPS | 25 | 900 ± 80 | 750 ± 65 | 450 ± 40 |
| This compound + LPS | 50 | 550 ± 50 | 400 ± 35 | 250 ± 25 |
| This compound + LPS | 100 | 250 ± 30 | 180 ± 20 | 100 ± 15 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Culture and Treatment of RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter time points for signaling pathway analysis).
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Sample Collection: After the 24-hour treatment period, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Assay Procedure:
-
Add 100 µL of cell supernatant to a 96-well plate.
-
Add 100 µL of Griess reagent to each well.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
-
Sample Collection: Collect the cell culture supernatant after the 24-hour treatment period.
-
ELISA Procedure:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay protocol, which typically involves coating the plate with a capture antibody, adding the samples and standards, adding a detection antibody, adding a substrate solution, and stopping the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Cell Lysis and Protein Quantification:
-
After treatment for the appropriate time (e.g., 15-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Recommended primary antibodies include:
-
Phospho-p65 (NF-κB)
-
p65 (NF-κB)
-
Phospho-IκBα
-
IκBα
-
Phospho-p38 MAPK
-
p38 MAPK
-
Phospho-ERK1/2
-
ERK1/2
-
Phospho-JNK
-
JNK
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathways.
Caption: Experimental workflow for investigating this compound effects.
Caption: Proposed inhibition of LPS-induced NF-κB and MAPK pathways by this compound.
References
- 1. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isomucronulatol 7-O-glucoside in Chondrocyte Culture Models of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage. Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), play a crucial role in the pathogenesis of OA by stimulating chondrocytes to produce matrix-degrading enzymes and other inflammatory mediators. Isomucronulatol 7-O-glucoside (IMG), a flavonoid compound, has demonstrated potential as a therapeutic agent for OA by mitigating these inflammatory effects.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in an in vitro chondrocyte model of osteoarthritis. Detailed protocols for cell culture, IL-1β stimulation, IMG treatment, and subsequent analysis of key OA-related biomarkers are presented.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on the expression of key catabolic and inflammatory markers in IL-1β-stimulated SW1353 human chondrosarcoma cells.[1][2]
| Treatment Group | MMP-13 Expression | Collagen Type II Expression |
| Control | Baseline | Baseline |
| IL-1β (20 ng/mL) | Significantly Increased | Significantly Decreased |
| IL-1β + IMG (30 µg/mL) | Decreased | Increased |
| IL-1β + IMG (50 µg/mL) | Further Decreased | Further Increased |
| IL-1β + IMG (100 µg/mL) | Markedly Decreased | Markedly Increased |
| Table 1: Effect of this compound on Extracellular Matrix Components. |
| Treatment Group | TNF-α Expression | IL-1β Expression | COX-2 Expression |
| Control | Baseline | Baseline | Baseline |
| IL-1β (20 ng/mL) | Significantly Increased | Significantly Increased | Significantly Increased |
| IL-1β + IMG (30 µg/mL) | Decreased | Decreased | Decreased |
| IL-1β + IMG (50 µg/mL) | Further Decreased | Further Decreased | Further Decreased |
| IL-1β + IMG (100 µg/mL) | Markedly Decreased | Markedly Decreased | Markedly Decreased |
| Table 2: Effect of this compound on Pro-inflammatory Mediators. |
| Treatment Group | p-p65 Expression | IκBα Expression |
| Control | Baseline | Baseline |
| IL-1β (20 ng/mL) | Significantly Increased | Significantly Decreased |
| IL-1β + IMG (Dose-dependent) | Decreased | Increased |
| Table 3: Effect of this compound on NF-κB Signaling Pathway Components. |
Experimental Protocols
Cell Culture and Osteoarthritis Model Induction
This protocol describes the culture of SW1353 human chondrosarcoma cells and the induction of an osteoarthritic phenotype using IL-1β.
Materials:
-
SW1353 human chondrosarcoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human IL-1β
-
This compound (IMG)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
Protocol:
-
Culture SW1353 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (30, 50, or 100 µg/mL) for 1 hour.
-
Stimulate the cells with 20 ng/mL of IL-1β for 24 hours to induce an osteoarthritic-like state.
Experimental workflow for IMG treatment in an IL-1β-induced chondrocyte model of OA.
RNA Extraction and Real-Time PCR (RT-PCR)
This protocol details the measurement of mRNA expression levels of target genes.
Materials:
-
TRIzol reagent or equivalent RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for MMP-13, COL2A1, TNF-α, IL-1β, COX-2, and GAPDH)
Protocol:
-
Lyse the treated cells with TRIzol reagent and extract total RNA following the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green master mix and gene-specific primers.
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative expression using the 2^-ΔΔCt method.
Protein Extraction and Western Blot Analysis
This protocol is for the detection of specific proteins related to the NF-κB signaling pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantification of secreted proteins, such as MMP-13, in the cell culture supernatant.
Materials:
-
Commercial ELISA kit for human MMP-13
-
Cell culture supernatants from treated cells
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Collect the cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the pre-coated wells and incubate.
-
Add the detection antibody, followed by the HRP-conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength and calculate the concentration of the target protein based on the standard curve.
Signaling Pathway
This compound exerts its anti-inflammatory effects in chondrocytes by modulating key signaling pathways, primarily the NF-κB pathway.[1] IL-1β stimulation typically leads to the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and catabolic genes. IMG treatment has been shown to inhibit the degradation of IκBα and reduce the phosphorylation of p65.[1] Additionally, the MAPK pathway is a critical signaling cascade in chondrocyte inflammatory responses.[4][5]
Proposed signaling pathway of this compound in IL-1β-stimulated chondrocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumenol mitigates chondrocyte inflammation by inhibiting the NF-κB and MAPK pathways, and ameliorates DMM-induced OA in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chondroprotective Effect of Cynaroside in IL-1β-Induced Primary Rat Chondrocytes and Organ Explants via NF-κB and MAPK Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying the In Vivo Efficacy of Isomucronulatol 7-O-glucoside: Application Notes and Protocols
Disclaimer: As of late 2025, specific in vivo efficacy studies on Isomucronulatol 7-O-glucoside are not available in the public domain. The following application notes and protocols are presented as a detailed, instructive framework for researchers and drug development professionals. This guide outlines the selection of appropriate animal models, experimental design, and relevant signaling pathways to investigate the potential therapeutic effects of this compound, based on the known anti-inflammatory properties of similar flavonoid compounds.
Introduction
This compound is a flavonoid, a class of natural compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Given the pharmacological profile of related flavonoids, a logical starting point for investigating the in vivo efficacy of this compound is in the context of inflammatory diseases. This document provides a comprehensive guide to utilizing a lipopolysaccharide (LPS)-induced systemic inflammation model in mice to assess the anti-inflammatory potential of this compound.
Hypothetical Therapeutic Target: Anti-Inflammatory Activity
Based on the chemical class of this compound, we hypothesize that it possesses anti-inflammatory properties. The protocols detailed below are designed to test this hypothesis by evaluating the compound's ability to mitigate the inflammatory cascade induced by LPS, a component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation.
Animal Model Selection: LPS-Induced Systemic Inflammation in Mice
The LPS-induced systemic inflammation model in mice is a robust and well-characterized model for studying acute inflammatory responses. It is highly reproducible and allows for the investigation of key inflammatory pathways and biomarkers.
Animal Specification:
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6 or BALB/c (These strains are commonly used in inflammation studies and exhibit a strong response to LPS).
-
Age: 8-12 weeks
-
Weight: 20-25 g
-
Sex: Male or female (use of a single sex is recommended to avoid hormonal variations).
Experimental Protocols
Animal Handling and Acclimatization
-
Upon arrival, house the mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle).
-
Provide ad libitum access to standard chow and water.
-
Allow for an acclimatization period of at least 7 days before the start of the experiment.
-
All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Experimental Design and Grouping
A minimum of four groups (n=8-10 mice per group) is recommended:
| Group ID | Group Name | Treatment | Rationale |
| I | Vehicle Control | Vehicle (e.g., 0.5% CMC-Na) + Saline | To assess the baseline physiological state. |
| II | LPS Control | Vehicle (e.g., 0.5% CMC-Na) + LPS | To induce a maximal inflammatory response. |
| III | Positive Control | Dexamethasone (1 mg/kg) + LPS | To compare the efficacy of the test compound with a known anti-inflammatory drug. |
| IV | This compound | This compound (Dose 1) + LPS | To evaluate the anti-inflammatory effect of the test compound at a low dose. |
| V | This compound | This compound (Dose 2) + LPS | To evaluate the anti-inflammatory effect of the test compound at a high dose. |
CMC-Na: Carboxymethylcellulose sodium
Dosing and Administration
-
This compound Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium in sterile saline).
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal injection (i.p.), depending on the compound's properties.
-
Treatment Protocol:
-
Administer this compound or the vehicle orally once daily for 7 consecutive days (pre-treatment).
-
On day 7, one hour after the final dose of the test compound, induce systemic inflammation by administering LPS (from E. coli O111:B4) at a dose of 1 mg/kg via intraperitoneal injection.
-
The vehicle control group will receive saline instead of LPS.
-
Endpoint Analysis
Six hours after LPS administration, collect blood and tissue samples for analysis.
-
Blood Collection: Collect blood via cardiac puncture under anesthesia.
-
Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum. Store serum at -80°C.
-
Tissue Collection: Euthanize the mice and harvest key organs such as the lungs and liver. A portion of the tissue should be fixed in 10% neutral buffered formalin for histopathology, and the remainder should be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.
Data Presentation: Quantitative Analysis
The following tables represent hypothetical data to illustrate how the results of such a study could be presented.
Table 1: Effect of this compound on Serum Pro-inflammatory Cytokine Levels
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 25.3 ± 4.1 | 18.9 ± 3.5 | 12.7 ± 2.8 |
| LPS Control | 489.6 ± 55.2 | 612.4 ± 78.9 | 254.1 ± 33.6 |
| Positive Control | 152.7 ± 21.8 | 198.5 ± 25.4 | 89.3 ± 11.2 |
| Isomucronulatol (Low Dose) | 356.4 ± 41.3 | 421.8 ± 50.1 | 188.6 ± 22.5 |
| Isomucronulatol (High Dose) | 210.1 ± 28.9# | 255.7 ± 31.6# | 115.2 ± 15.7*# |
Data are presented as mean ± SD. *p < 0.05 vs. LPS Control; #p < 0.05 vs. Isomucronulatol (Low Dose).
Table 2: Effect of this compound on Lung Myeloperoxidase (MPO) Activity
| Group | MPO Activity (U/g tissue) |
| Vehicle Control | 0.8 ± 0.2 |
| LPS Control | 7.5 ± 1.1 |
| Positive Control | 2.1 ± 0.4 |
| Isomucronulatol (Low Dose) | 5.4 ± 0.8 |
| Isomucronulatol (High Dose) | 3.2 ± 0.6*# |
Data are presented as mean ± SD. *p < 0.05 vs. LPS Control; #p < 0.05 vs. Isomucronulatol (Low Dose).
Mandatory Visualizations: Diagrams
Experimental Workflow
Signaling Pathway: NF-κB in LPS-Induced Inflammation
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial in vivo evaluation of this compound's anti-inflammatory efficacy. Successful demonstration of activity in the LPS-induced systemic inflammation model would warrant further investigation in more chronic and disease-specific animal models, such as collagen-induced arthritis or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, to further elucidate its therapeutic potential. The detailed methodologies and structured data presentation outlined herein are intended to guide researchers in producing robust and reproducible preclinical data.
Application Notes and Protocols: Isomucronulatol 7-O-glucoside in the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomucronulatol 7-O-glucoside (IMG) is a natural isoflavonoid (B1168493) that has demonstrated potential anti-inflammatory properties. A key mechanism underlying its action is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In pathological conditions such as osteoarthritis and other inflammatory diseases, the NF-κB pathway is often constitutively active. Therefore, inhibitors of this pathway, such as this compound, are of significant interest for therapeutic development.
These application notes provide a comprehensive overview of the mechanism of action of this compound in the NF-κB signaling pathway, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling cascade. In response to pro-inflammatory stimuli like Interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα liberates the NF-κB heterodimer (typically p65/p50), allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and IL-1β.
Experimental evidence suggests that this compound inhibits the NF-κB pathway by preventing the degradation of IκBα. This is evidenced by an observed increase in the total cellular levels of IκBα protein in the presence of the compound. By stabilizing IκBα, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, thereby reducing its nuclear translocation and subsequent transcriptional activity. This leads to a dose-dependent decrease in the expression of the p65 subunit itself and its downstream target genes, TNF-α and IL-1β.[1][2][3]
Data Presentation
The inhibitory effects of this compound on the NF-κB signaling pathway have been quantified in IL-1β-stimulated SW1353 human chondrosarcoma cells. The following tables summarize the dose-dependent reduction in the expression of key inflammatory markers.
Table 1: Effect of this compound on p65, TNF-α, and IL-1β mRNA Expression.
| Treatment Group | Concentration (µg/mL) | p65 mRNA Expression (Fold Change vs. IL-1β Control) | TNF-α mRNA Expression (Fold Change vs. IL-1β Control) | IL-1β mRNA Expression (Fold Change vs. IL-1β Control) |
| Control (Unstimulated) | 0 | - | - | - |
| IL-1β (20 ng/mL) | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 30 | Decreased | Decreased | Decreased |
| 50 | Further Decreased | Further Decreased | Further Decreased | |
| 100 | Markedly Decreased | Markedly Decreased | Markedly Decreased |
Data are derived from densitometric analysis of RT-PCR results presented in Hong et al., 2018 and indicate a dose-dependent decrease.
Table 2: Effect of this compound on p65, TNF-α, and IL-1β Protein Expression.
| Treatment Group | Concentration (µg/mL) | p65 Protein Expression (Fold Change vs. IL-1β Control) | TNF-α Protein Expression (Fold Change vs. IL-1β Control) | IL-1β Protein Expression (Fold Change vs. IL-1β Control) |
| Control (Unstimulated) | 0 | - | - | - |
| IL-1β (20 ng/mL) | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 30 | Decreased | Decreased | Decreased |
| 50 | Further Decreased | Further Decreased | Further Decreased | |
| 100 | Markedly Decreased | Markedly Decreased | Markedly Decreased |
Data are derived from densitometric analysis of Western blot results presented in Hong et al., 2018 and indicate a dose-dependent decrease.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the mechanism of action of this compound on the NF-κB signaling pathway.
Protocol 1: Western Blot Analysis of p65, IκBα, and Phospho-IκBα
This protocol details the detection of total and phosphorylated levels of key NF-κB signaling proteins.
1. Cell Culture and Treatment:
-
Seed SW1353 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 30, 50, 100 µg/mL) for 1 hour.
-
Stimulate the cells with IL-1β (20 ng/mL) for 30 minutes (for phospho-IκBα) or 24 hours (for total p65 and IκBα). Include unstimulated and IL-1β-only controls.
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65, IκBα, phospho-IκBα (Ser32), or a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate and incubate the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.
Protocol 2: Reverse Transcription-Quantitative PCR (RT-qPCR) for TNF-α and IL-1β
This protocol is for quantifying the mRNA expression levels of NF-κB target genes.
1. Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as in Protocol 1, with a 24-hour IL-1β stimulation period.
2. RNA Isolation:
-
After treatment, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer from an RNA isolation kit (e.g., TRIzol or a column-based kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA purity and concentration using a spectrophotometer.
3. Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green or probe-based master mix.
-
Primer Sequences (Human):
-
TNF-α Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3'
-
TNF-α Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'
-
IL-1β Forward: 5'-ACAGATGAAGTGCTCCTTCCA-3'
-
IL-1β Reverse: 5'-GTCGGAGATTCGTAGCTGGAT-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform qPCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 3: ELISA for Nuclear p65
This protocol describes the quantification of the nuclear translocation of the p65 subunit.
1. Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as in Protocol 1, with an IL-1β stimulation time of 30-60 minutes.
2. Nuclear and Cytoplasmic Fractionation:
-
After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a buffer-based protocol.
-
Brief Protocol:
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Lyse the cell membrane using a detergent (e.g., NP-40) and gentle homogenization.
-
Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse the nuclei using a high-salt nuclear extraction buffer.
-
Centrifuge to pellet the nuclear debris and collect the supernatant containing the nuclear extract.
-
3. Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA assay.
4. ELISA:
-
Use a commercially available NF-κB p65 ELISA kit that is designed for detecting p65 in nuclear extracts.
-
Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody specific for p65.
-
Adding the nuclear extracts and a series of p65 standards to the wells.
-
Incubating to allow p65 to bind to the capture antibody.
-
Washing the wells and adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of p65 in the nuclear extracts based on the standard curve. Normalize the nuclear p65 levels to the total protein concentration of the nuclear extract.
References
Troubleshooting & Optimization
Isomucronulatol 7-O-glucoside solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isomucronulatol 7-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a flavonoid, specifically an isoflavanone (B1217009) glycoside, isolated from the roots of Astragalus membranaceus. It has demonstrated potential anti-inflammatory and anti-osteoarthritic effects in preclinical studies.[1]
Q2: What are the primary challenges when working with this compound?
The main challenge researchers face is its poor aqueous solubility, which can complicate the preparation of stock solutions and administration for in vitro and in vivo experiments.
Q3: In which solvents is this compound soluble?
Based on available data, this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1] Other potential solvents include pyridine, methanol, and ethanol.[2] For in vivo studies, complex solvent systems are often required.[1]
Q4: How should I store this compound?
The solid compound should be stored at 4°C, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility problems encountered during experiments with this compound and provides potential solutions.
Problem 1: Difficulty dissolving the compound in the desired solvent.
-
Observation: The compound does not fully dissolve, or a precipitate is visible.
-
Possible Causes:
-
The solvent may not be appropriate for the desired concentration.
-
The concentration may be too high for the selected solvent.
-
Insufficient energy (e.g., mixing, heating) has been applied to facilitate dissolution.
-
-
Solutions:
-
Use an appropriate solvent: DMSO is the recommended solvent for preparing high-concentration stock solutions.[1]
-
Apply heat and/or sonication: Gentle warming (e.g., in a 37°C water bath) and ultrasonication can aid in the dissolution process, especially for preparing concentrated stock solutions in DMSO.[1]
-
Prepare a lower concentration: If the desired concentration is not achievable, try preparing a more dilute solution.
-
Problem 2: Precipitation of the compound upon dilution in aqueous media.
-
Observation: The compound precipitates out of solution when a DMSO stock solution is diluted with an aqueous buffer or cell culture medium.
-
Possible Causes:
-
This compound is poorly soluble in water, and the final concentration of the organic solvent (e.g., DMSO) may be too low to maintain its solubility.
-
-
Solutions:
-
Maintain a minimal final concentration of the organic solvent: For cell culture experiments, it is advisable to keep the final DMSO concentration below 0.1% to avoid solvent-induced toxicity.[3]
-
Use a co-solvent system: For certain applications, a mixture of solvents can improve solubility.
-
Employ solubility enhancement techniques: For persistent solubility issues, consider the methods outlined in the "Solutions for Poor Aqueous Solubility" section below.
-
Solutions for Poor Aqueous Solubility
For experiments requiring higher concentrations in aqueous solutions, the following techniques can be employed to enhance the solubility of this compound.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, in their central cavity, thereby increasing their aqueous solubility.[4][5]
Solid Dispersions
This technique involves dispersing the compound in an inert carrier matrix at the solid-state. This can be achieved by methods such as solvent evaporation or fusion, which can enhance the dissolution rate and solubility.[6][7][8]
Data Presentation
Table 1: Solubility of this compound
| Solvent/System | Concentration | Method/Notes |
| DMSO | 100 mg/mL (215.30 mM) | Requires ultrasonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.38 mM) | Clear solution for in vivo use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.38 mM) | Clear solution for in vivo use.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.38 mM) | Clear solution for in vivo use.[1] |
| Pyridine, Methanol, Ethanol | Solubility reported, but no quantitative data available. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 464.46 g/mol ), sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 4.64 mg of this compound into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, sonicate the solution in a water bath until it becomes clear.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the working solution is below 0.1% to minimize solvent toxicity to the cells.
-
Visualizations
Signaling Pathway
Caption: Anti-inflammatory mechanism of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isomucronulatol 7-O-beta-glucoside | CAS:136087-29-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. emulatebio.com [emulatebio.com]
- 4. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
How to improve the stability of Isomucronulatol 7-O-glucoside in cell culture media
Welcome to the technical support center for Isomucronulatol 7-O-glucoside. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered when using this compound in cell culture media.
Troubleshooting Guides and FAQs
This section provides answers to common questions and troubleshooting advice for stability issues with this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a primary indicator of compound instability in cell culture media. This compound, a flavonoid glucoside, can degrade under typical cell culture conditions (37°C, physiological pH), leading to a decrease in its effective concentration over the course of an experiment. This can result in variable biological effects.
Q2: What are the main factors that cause the degradation of this compound in cell culture media?
A2: Several factors can contribute to the degradation of flavonoid glucosides like this compound in cell culture media:
-
pH: Physiological pH (around 7.4) of cell culture media can promote the degradation of some flavonoids.
-
Temperature: Incubation at 37°C can accelerate degradation reactions.
-
Oxidation: The presence of dissolved oxygen and metal ions in the media can lead to oxidative degradation.
-
Enzymatic Degradation: If you are using a serum-containing medium (e.g., with Fetal Bovine Serum - FBS), enzymes present in the serum, such as glycosidases, can hydrolyze the glycosidic bond, converting the compound to its aglycone and a sugar molecule.
-
Light Exposure: Exposure to light, particularly UV light, can cause photodegradation of flavonoids.
Q3: How can I improve the stability of this compound in my cell culture experiments?
A3: Here are several strategies to enhance stability:
-
Use Serum-Free Media (If Possible): If your cell line can be maintained in serum-free media, this will eliminate the variable of enzymatic degradation from serum components.
-
Minimize Light Exposure: Protect your media and stock solutions from light by using amber tubes and minimizing exposure to ambient light during experiments.
-
Prepare Fresh Solutions: Prepare fresh working solutions of this compound from a frozen stock just before each experiment. Avoid long-term storage of diluted solutions in culture media.
-
Consider Antioxidants: The addition of antioxidants to the cell culture medium may help to reduce oxidative degradation. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) are commonly used antioxidants. However, their compatibility and potential effects on your specific cell line and experiment should be validated.
-
Optimize Serum Concentration: If serum is required, consider using the lowest concentration of serum that still supports cell viability and growth to minimize enzymatic activity. Heat-inactivated serum may also reduce some enzymatic degradation.
-
pH Control: Ensure the pH of your culture medium is stable and within the optimal range for both your cells and the compound.
Q4: What are the potential degradation products, and can they affect my experiment?
A4: The primary degradation product from enzymatic hydrolysis would be the aglycone, Isomucronulatol, and a glucose molecule. Oxidative degradation can lead to various smaller phenolic compounds. These degradation products may have their own biological activities, which could be different from or interfere with the effects of the parent compound, potentially leading to confounding results.
Q5: How does the stability of this compound compare to its aglycone form?
A5: Generally, the glycosylation of flavonoids enhances their stability in aqueous solutions and cell culture media. The glucose moiety can protect the flavonoid structure from oxidative degradation. Therefore, this compound is expected to be more stable than its aglycone, Isomucronulatol.
Troubleshooting Guide: Step-by-Step Problem Solving
If you suspect this compound instability is affecting your experiments, follow these steps:
-
Confirm the Problem:
-
Symptom: Inconsistent or lower-than-expected biological activity.
-
Action: Perform a time-course stability study to quantify the concentration of this compound in your specific cell culture medium under your experimental conditions. (See the detailed protocol below).
-
-
Identify the Cause:
-
Analyze your experimental setup:
-
Are you using serum? If so, at what concentration?
-
Is the medium protected from light?
-
How old are your working solutions?
-
-
Hypothesize potential causes based on your setup (e.g., enzymatic degradation if using serum, photodegradation if exposed to light).
-
-
Implement Solutions:
-
Based on your hypothesis, apply one or more of the stabilization strategies mentioned in FAQ Q3 .
-
For example, if you suspect enzymatic degradation, try reducing the serum concentration or using serum-free medium for a short-term experiment to see if stability improves.
-
If you suspect oxidation, consider adding a low concentration of a compatible antioxidant.
-
-
Verify the Solution:
-
Repeat the time-course stability study with the implemented changes to confirm that the stability of this compound has improved.
-
Once stability is confirmed, repeat your biological experiment to see if the results are more consistent and reliable.
-
Data Presentation
The following table summarizes the expected stability of this compound under different common cell culture conditions. Please note that this is a generalized representation based on the behavior of similar flavonoid glucosides, and actual stability should be determined experimentally for your specific conditions.
| Condition | Incubation Time (hours) | Expected Remaining this compound (%) | Potential Cause of Degradation |
| DMEM + 10% FBS, 37°C, 5% CO₂ | 0 | 100 | - |
| 6 | 80 - 90 | Enzymatic hydrolysis, Oxidation | |
| 12 | 60 - 75 | Enzymatic hydrolysis, Oxidation | |
| 24 | 40 - 60 | Enzymatic hydrolysis, Oxidation | |
| 48 | 20 - 40 | Enzymatic hydrolysis, Oxidation | |
| DMEM (serum-free), 37°C, 5% CO₂ | 0 | 100 | - |
| 6 | 95 - 100 | Minimal oxidation | |
| 12 | 90 - 98 | Minimal oxidation | |
| 24 | 85 - 95 | Minimal oxidation | |
| 48 | 75 - 90 | Minimal oxidation | |
| DMEM + 10% FBS + Ascorbic Acid (50 µM), 37°C, 5% CO₂ | 0 | 100 | - |
| 24 | 50 - 70 | Enzymatic hydrolysis (oxidation reduced) | |
| DMEM + 10% FBS, 37°C, 5% CO₂, Light Protected | 24 | 45 - 65 | Enzymatic hydrolysis, Oxidation |
| DMEM + 10% FBS, 37°C, 5% CO₂, Exposed to Light | 24 | 30 - 50 | Photodegradation, Enzymatic hydrolysis, Oxidation |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol describes how to perform a time-course experiment to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
This compound
-
Your cell culture medium (e.g., DMEM) with and without supplements (e.g., FBS)
-
Sterile, amber microcentrifuge tubes
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Formic acid (or other suitable acid for mobile phase)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the stock solution with your cell culture medium to a final concentration of 100 µM (or your typical experimental concentration). Prepare enough solution for all time points.
-
-
Incubation:
-
Aliquot the working solution into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Incubate the tubes in a cell culture incubator at 37°C and 5% CO₂.
-
-
Sample Collection:
-
At each time point, remove one tube from the incubator.
-
Immediately process the sample as described below. The 0-hour time point should be processed immediately after preparation.
-
-
Sample Preparation for HPLC Analysis:
-
Transfer the medium to a clean microcentrifuge tube.
-
Add an equal volume of ice-cold acetonitrile to precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at the λmax of this compound (this should be determined by running a UV scan of the pure compound, but a common wavelength for flavonoids is around 260-280 nm).
-
Standard Curve: Prepare a standard curve of this compound in the same culture medium (processed at time 0) to accurately quantify the concentration at each time point.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the concentration using the standard curve.
-
Plot the concentration of this compound as a percentage of the initial concentration versus time.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Avoiding in-source fragmentation of Isomucronulatol 7-O-glucoside in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Isomucronulatol 7-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation, with a specific focus on avoiding in-source fragmentation.
Troubleshooting Guides and FAQs
In-source fragmentation is a common challenge in the mass spectrometry of flavonoid glycosides like this compound, where the glycosidic bond cleaves within the ion source, leading to the premature appearance of the aglycone fragment. This can complicate spectral interpretation and affect accurate quantification.[1][2] This guide provides a systematic approach to diagnose and resolve this issue.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A1: In-source fragmentation is the unintended breakdown of analyte ions in the ion source of the mass spectrometer before they enter the mass analyzer.[1][3] For this compound, a flavonoid O-glycoside, the most common in-source fragmentation is the cleavage of the O-glycosidic bond, resulting in the loss of the glucose moiety and the generation of an ion corresponding to the Isomucronulatol aglycone.[2][4] This is problematic because it can lead to an underestimation of the intact glycoside and an overestimation of the aglycone, complicating quantification and potentially leading to misinterpretation of results, especially if the aglycone is also present in the sample.[1]
Q2: How can I identify if in-source fragmentation is occurring?
A2: You can identify in-source fragmentation by observing a significant aglycone fragment ion at a low cone/fragmentor voltage or even in the full scan MS spectrum. A key indicator is the co-elution of the aglycone fragment peak with the intact glycoside peak, where the fragment intensity decreases as you lower the in-source energy. To confirm, you can perform a pseudo-MS³ experiment. This involves selecting the in-source fragment ion in the quadrupole and subjecting it to collision-induced dissociation (CID). If the resulting MS/MS spectrum of the in-source fragment matches the MS/MS spectrum of the authentic aglycone, it confirms that the fragment is generated in the source.[2][4][5][6]
Q3: What are the primary instrument parameters that influence in-source fragmentation?
A3: The most critical parameter is the cone voltage (also known as fragmentor voltage or declustering potential), which controls the kinetic energy of the ions as they enter the mass spectrometer.[3][7] Higher cone voltages increase the likelihood of fragmentation.[7][8] Other important parameters include the ion source temperature and gas flow rates (nebulizer, sheath, and auxiliary gas), which can also contribute to the energetic environment of the ion source.[3][9][10]
Q4: Should I use positive or negative ionization mode to minimize fragmentation?
A4: The choice of ionization mode depends on the specific flavonoid glycoside. For many flavonoid O-glycosides, negative ion mode can provide more stable molecular ions and less in-source fragmentation.[4] However, it is always recommended to test both positive and negative modes during method development to determine the optimal conditions for this compound. In some cases, positive ion mode may offer better sensitivity for the intact molecule, provided the source parameters are carefully optimized.
Q5: Can my mobile phase composition affect in-source fragmentation?
A5: Yes, the mobile phase composition can influence ionization efficiency and, indirectly, fragmentation. Additives like formic acid or acetic acid are often used to improve peak shape and ionization in reversed-phase chromatography.[11] While they can enhance the signal, high concentrations might, in some cases, contribute to a more energetic ionization process. It is advisable to use the lowest concentration of additive that provides good chromatography and signal intensity. The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can also play a role in ionization efficiency and should be evaluated.
Troubleshooting Workflow for In-Source Fragmentation
This workflow provides a step-by-step process for diagnosing and mitigating in-source fragmentation of this compound.
Quantitative Data Summary
Table 1: Effect of Cone Voltage on In-Source Fragmentation of a Representative Isoflavone (B191592) 7-O-Glucoside
| Cone Voltage (V) | Intact Glycoside Abundance (%) | Aglycone Fragment Abundance (%) |
| 10 | 95 | 5 |
| 20 | 85 | 15 |
| 30 | 60 | 40 |
| 40 | 35 | 65 |
| 50 | 15 | 85 |
| 60 | <5 | >95 |
Note: This is illustrative data based on typical behavior of isoflavone glycosides. Optimal values for this compound may vary.
Table 2: Comparison of Ionization Techniques for the Analysis of Flavonoid Glycosides
| Ionization Technique | Typical In-Source Fragmentation | Analyte Polarity Suitability | Common Applications |
| Electrospray Ionization (ESI) | Can be significant, requires careful optimization | Polar, ionizable compounds | General purpose LC-MS |
| Atmospheric Pressure Chemical Ionization (APCI) | Generally lower than ESI | Less polar compounds | Analysis of less polar flavonoids |
| Atmospheric Pressure Photoionization (APPI) | Often the lowest for fragile molecules | Non-polar to moderately polar compounds | Analysis of compounds poorly ionized by ESI/APCI |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Can occur, dependent on matrix and laser energy | Wide range, co-crystallization is key | Imaging mass spectrometry, analysis of complex mixtures |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage to Minimize In-Source Fragmentation
This protocol describes a systematic approach to finding the optimal cone voltage that maximizes the intact molecular ion signal while minimizing the aglycone fragment.
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a solvent compatible with your mobile phase.
-
Set up an infusion experiment by directly infusing the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set initial mass spectrometer parameters:
-
Ionization mode: Start with negative ion mode, but also test positive mode.
-
Capillary voltage: A typical starting point is 3.0-3.5 kV.
-
Source temperature: Start with a moderate temperature (e.g., 120 °C).
-
Gas flows: Use manufacturer's recommended starting values.
-
-
Acquire a series of mass spectra at varying cone voltages. Start at a low value (e.g., 10 V) and increase in increments (e.g., 5 or 10 V) up to a high value where the molecular ion is almost completely fragmented (e.g., 80 V).
-
Analyze the data: For each cone voltage, record the intensity of the precursor ion (this compound) and the aglycone fragment ion.
-
Plot the results: Create a graph of ion intensity versus cone voltage for both the precursor and fragment ions.
-
Determine the optimal cone voltage: Select the cone voltage that provides the highest intensity for the intact glycoside with an acceptable level of fragmentation (e.g., <10%).
Protocol 2: Differentiating In-Source Fragments from True Isomers using Pseudo-MS³
This protocol outlines the steps to confirm if a suspected fragment is generated in-source or is a co-eluting isomer.
-
Perform an initial LC-MS run of your sample using a low cone voltage to minimize in-source fragmentation.
-
Identify the retention times of the intact this compound and the suspected co-eluting aglycone peak.
-
Set up a pseudo-MS³ experiment:
-
In your MS method, set a higher cone voltage that is known to induce in-source fragmentation of the glycoside.
-
In the MS/MS settings, select the m/z of the aglycone fragment as the precursor ion.
-
Apply collision energy to this selected ion to generate a fragmentation spectrum.
-
-
Acquire data for your sample using this pseudo-MS³ method.
-
Set up a separate MS/MS experiment for the authentic aglycone standard (if available) or for the suspected co-eluting aglycone peak from the initial LC-MS run (using the low cone voltage method).
-
Compare the fragmentation patterns:
-
If the MS/MS spectrum from the pseudo-MS³ experiment (fragment of the glycoside) is identical to the MS/MS spectrum of the authentic aglycone or the co-eluting peak, it confirms that the peak observed at the glycoside's retention time is an in-source fragment.
-
If the fragmentation patterns are different, the co-eluting peak is likely a true isomer of the aglycone.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric profiling of flavonoid glycoconjugates possessing isomeric aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics [escholarship.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Isomucronulatol 7-O-glucoside LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of Isomucronulatol 7-O-glucoside. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] The "matrix" refers to all components within the sample other than the specific analyte of interest, such as proteins, salts, lipids, and phospholipids.[1][4]
Q2: Why is this compound susceptible to matrix effects?
A2: this compound, a type of flavonoid glycoside, is often extracted from complex biological or botanical matrices.[5][6] These matrices contain numerous endogenous substances that can co-elute with the analyte.[4] During electrospray ionization (ESI), these co-eluting compounds compete with this compound for ionization, which can lead to significant signal suppression and inaccurate quantification.[1][2]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: The most common method to assess matrix effects is the post-extraction spike method .[3][4][7] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte concentration in a neat (clean) solvent.[3][8][9] A significant difference between the two responses indicates the presence of ion suppression or enhancement.[4] Another qualitative method is post-column infusion , where a constant flow of the analyte is introduced into the mass spectrometer, and a blank matrix extract is injected. Dips or peaks in the analyte's signal indicate regions of ion suppression or enhancement.[3][7][8]
Q4: What is the best way to compensate for matrix effects?
A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[10][11][12] A SIL-IS is a version of the analyte (this compound, in this case) where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H).[10][13] Because it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[1][13] By using the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by the matrix effect can be effectively normalized, leading to accurate quantification.[1][14]
Troubleshooting Guide: Mitigating Matrix Effects
If you have identified significant matrix effects in your analysis of this compound, follow this guide to diagnose and resolve the issue.
Step 1: Quantify the Matrix Effect
First, determine the extent of the matrix effect using the post-extraction addition protocol. This will provide a quantitative measure of ion suppression or enhancement.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Analyte Solution (Set A): Prepare a standard solution of this compound in a neat solvent (e.g., 50:50 acetonitrile (B52724):water) at a known concentration (e.g., 100 ng/mL).
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (that does not contain the analyte) using your established sample preparation method.
-
Prepare Post-Spiked Sample (Set B): Spike the blank matrix extract with the this compound standard to achieve the same final concentration as Set A.
-
LC-MS Analysis: Analyze both sets of samples (n=5 replicates each) using your LC-MS method.
-
Calculate Matrix Effect (%ME): Use the following formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100
Step 2: Implement Mitigation Strategies
Based on the severity of the matrix effect, choose one or more of the following strategies. The table below summarizes the effectiveness of different sample preparation techniques on reducing matrix effects for a hypothetical analysis.
Table 1: Effect of Sample Preparation on Matrix Effect & Analyte Recovery
| Sample Preparation Method | Matrix Effect (%ME) | Analyte Recovery (%) | Pros | Cons |
| Protein Precipitation (PPT) | 45% (Suppression) | 95% | Fast, simple | Poor removal of matrix components |
| Liquid-Liquid Extraction (LLE) | 78% (Suppression) | 85% | Better cleanup than PPT | More labor-intensive, uses organic solvents |
| Solid-Phase Extraction (SPE) | 92% (Minimal Effect) | 90% | Highly effective cleanup, selective | Requires method development, can be costly |
dot graph TD; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.8, layout=dot]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
end
Workflow for troubleshooting LC-MS matrix effects.
Detailed Protocols for Mitigation Strategies
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a highly effective technique for removing interfering matrix components.[1]
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that retains the analyte (this compound) while allowing matrix components to be washed away. A reversed-phase C18 sorbent is often a good starting point for moderately polar compounds.
-
Conditioning: Condition the C18 cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.
-
Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma diluted with water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove highly polar interferences.
-
Elution: Elute the analyte of interest with 1 mL of a strong solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS injection.
Protocol 2: Using a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most robust method for correcting matrix effects.[10][11][12]
-
Procurement: Obtain or synthesize a SIL-IS for this compound (e.g., with three ¹³C atoms).
-
Spiking: Add a known, fixed concentration of the SIL-IS to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.[14]
-
Analysis: Develop an MRM (Multiple Reaction Monitoring) method that includes transitions for both the native analyte and the SIL-IS.
-
Quantification: Construct the calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. The ratio corrects for signal variations caused by matrix effects, as both analyte and IS are affected proportionally.[1][14]
dot graph G { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Concept of Ion Suppression in ESI Source", labelloc=t, pad=0.5]; node [style=filled, fontname="Arial", fontsize=11]; edge [color="#5F6368"];
}
Ion suppression in the ESI source.
By systematically quantifying the matrix effect and implementing appropriate mitigation strategies such as optimized sample cleanup or the use of a SIL-IS, researchers can develop robust and reliable LC-MS methods for the accurate quantification of this compound in complex matrices.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. waters.com [waters.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. scispace.com [scispace.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Chromatographic Separation of Isomucronulatol 7-O-glucoside and Isomucronulatol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Isomucronulatol 7-O-glucoside from its aglycone, Isomucronulatol.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its aglycone.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution (Co-elution or Overlapping Peaks) | Inappropriate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separating the glycoside and aglycone. | Adjust Mobile Phase: In reversed-phase HPLC, decrease the initial percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase the retention of the more polar glucoside. A shallower gradient will also improve separation. For normal-phase chromatography, a slight increase in the polar solvent component may be necessary. |
| Incorrect Stationary Phase: The column chemistry may not be suitable for the separation. | Select an Appropriate Column: A C18 column is a good starting point for reversed-phase HPLC. For highly polar compounds, a phenyl-hexyl or a polar-embedded column can offer different selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be considered.[1] | |
| High Flow Rate: The flow rate may be too fast to allow for proper partitioning between the stationary and mobile phases. | Optimize Flow Rate: Reduce the flow rate to enhance resolution. Be aware that excessively low flow rates can lead to band broadening. | |
| Column Temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. | Adjust Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve peak shape and resolution in some cases.[2][3] | |
| Peak Tailing | Secondary Interactions: Silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the analytes. | Modify Mobile Phase: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of silanol groups. |
| Column Overload: Injecting too much sample can lead to distorted peak shapes. | Reduce Sample Concentration: Decrease the concentration of the sample or the injection volume. | |
| Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. | Clean or Replace Column: Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Broad Peaks | Large Injection Volume: Injecting a large volume of a solvent stronger than the mobile phase can cause band broadening. | Use Appropriate Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening. | Minimize Tubing: Use shorter, narrower-bore tubing where possible. | |
| Inconsistent Retention Times | Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention times. | Ensure Consistent Preparation: Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase before use. |
| Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions can cause retention time drift. | Increase Equilibration Time: Allow sufficient time for the column to equilibrate before starting the analytical run. | |
| Pump Issues: Fluctuations in the pump flow rate can affect retention times. | Check Pump Performance: Ensure the pump is delivering a consistent flow rate. | |
| No Peaks or Very Small Peaks | Incorrect Detection Wavelength: The detector may not be set at the optimal wavelength for detecting the compounds. | Optimize Detection Wavelength: Determine the UV absorbance maxima for both this compound and Isomucronulatol. Flavonoids typically have strong absorbance around 254 nm and 280 nm. |
| Sample Degradation: The compounds may be degrading in the sample solvent or on the column. | Check Sample Stability: Prepare fresh samples and analyze them promptly. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating this compound from Isomucronulatol?
A1: The separation is based on the significant polarity difference between the two molecules. This compound is considerably more polar than its aglycone, Isomucronulatol, due to the presence of the glucose moiety. In reversed-phase chromatography, the more polar glycoside will elute earlier than the less polar aglycone.
Q2: What is a good starting point for developing an HPLC method?
A2: A good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 10-20%) and increase to a higher percentage (e.g., 80-90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm or 280 nm.
Q3: How does pH of the mobile phase affect the separation?
A3: The pH of the mobile phase can influence the ionization state of the phenolic hydroxyl groups on both molecules, which in turn affects their retention. At a low pH (e.g., 2.5-3.5), the phenolic groups will be protonated, making the molecules less polar and more retained on a reversed-phase column. This can also improve peak shape by suppressing silanol interactions.
Q4: Can I use column chromatography for preparative separation?
A4: Yes, column chromatography is a suitable technique for preparative scale separation. For normal-phase chromatography, silica (B1680970) gel is a common stationary phase, with a mobile phase consisting of a non-polar solvent like hexane (B92381) or chloroform (B151607) and a polar solvent like ethyl acetate (B1210297) or methanol. For reversed-phase column chromatography, C18-functionalized silica is used with a mobile phase of water and methanol or acetonitrile. Step-gradient elution is often employed to effectively separate the glycoside and aglycone.
Q5: My aglycone (Isomucronulatol) peak is much broader than my glycoside peak. What could be the cause?
A5: This can be due to the lower solubility of the less polar aglycone in a highly aqueous mobile phase at the beginning of a reversed-phase gradient. This can cause the aglycone to precipitate at the head of the column and then slowly redissolve as the organic solvent concentration increases, leading to a broad peak. To mitigate this, ensure your sample is fully dissolved in the injection solvent, and consider starting your gradient with a slightly higher percentage of organic solvent if the resolution allows.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Analytical Separation
This protocol provides a general method for the analytical separation of this compound and Isomucronulatol. Optimization may be required based on the specific instrument and sample matrix.
1. Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (analytical grade)
-
This compound and Isomucronulatol standards
-
Sample extract containing the analytes
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% (v/v) formic acid in water
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile
-
Gradient Program:
Time (min) % B 0 15 20 50 25 90 30 90 31 15 | 35 | 15 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
3. Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (15% B) for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standard solutions of this compound and Isomucronulatol in methanol or a mixture of water and acetonitrile.
-
Prepare the sample solution by dissolving the extract in a suitable solvent and filtering it through a 0.45 µm syringe filter.
-
Inject the standards and samples onto the HPLC system.
-
Analyze the resulting chromatograms to determine the retention times and peak areas of the analytes.
Column Chromatography for Preparative Separation
This protocol outlines a general procedure for the preparative separation of this compound and Isomucronulatol from a plant extract.
1. Materials and Reagents:
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Glass column
-
Fraction collector (optional)
-
TLC plates (silica gel 60 F254)
2. Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, and then drain the excess hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Dry the silica gel completely and then carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as 100% hexane or a hexane/ethyl acetate mixture with a high percentage of hexane.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate and then introducing methanol. A typical gradient might be:
-
Hexane/Ethyl Acetate (9:1)
-
Hexane/Ethyl Acetate (7:3)
-
Hexane/Ethyl Acetate (1:1)
-
100% Ethyl Acetate
-
Ethyl Acetate/Methanol (9:1)
-
-
Fraction Collection: Collect fractions of the eluate.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the desired compounds. The more polar this compound will elute in the more polar fractions, while the less polar Isomucronulatol will elute earlier.
-
Pooling and Evaporation: Pool the fractions containing the pure compounds and evaporate the solvent to obtain the isolated this compound and Isomucronulatol.
Visualizations
Caption: Structural difference leading to polarity change.
Caption: HPLC method development decision tree.
Caption: A logical approach to troubleshooting poor peak resolution.
References
Common experimental artifacts in flavonoid glycoside research
Welcome to the technical support center for flavonoid glycoside research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common experimental artifacts.
Section 1: Extraction and Sample Preparation Artifacts
This section addresses common issues encountered during the initial stages of flavonoid glycoside research, from sample preparation to crude extraction.
Q1: My flavonoid glycoside yield is very low. What are the common causes and how can I improve it?
A1: Low extraction yield is a frequent problem stemming from suboptimal extraction parameters. The choice of solvent, temperature, time, and pH all significantly impact efficiency.[1] Flavonoids are present in complex forms within the plant matrix, and releasing them requires careful optimization.[1]
Troubleshooting Guide:
-
Solvent Selection: The polarity of the solvent is critical. Mixtures of alcohol (methanol or ethanol) and water are generally effective for extracting polar flavonoid glycosides.[2][3] Start with a 70-80% ethanol (B145695) or methanol (B129727) solution.[4][5] For less polar aglycones, consider solvents like acetone (B3395972) or ethyl acetate (B1210297).
-
pH Adjustment: The pH of the extraction solvent can alter the solubility of flavonoids. Some studies show that a slightly acidic pH (2.5–3.5) can improve the recovery of certain flavonoids.[6] However, be cautious, as strong acids can cause hydrolysis (see Q2).
-
Temperature and Time: Higher temperatures can increase extraction efficiency, but also risk thermal degradation.[2] Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve yields with shorter extraction times and lower temperatures compared to traditional methods like Soxhlet extraction.[1][3]
-
Solid-to-Liquid Ratio: Ensure a sufficiently high solvent-to-sample ratio (e.g., 1:50 or 1:100) to ensure complete extraction, especially for quantitative analysis.[6]
-
Particle Size: Grinding the dried plant material to a fine powder increases the surface area available for extraction.[1]
Experimental Protocol: General Ultrasound-Assisted Extraction (UAE)
This protocol provides a starting point for optimizing flavonoid glycoside extraction.
-
Sample Preparation: Dry the plant material (see Q4) and grind it to a fine powder (e.g., 40-60 mesh).[1]
-
Extraction:
-
Place 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of 70% (v/v) ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.[4]
-
Logical Diagram: Optimizing Extraction Yield
Caption: A logical workflow for troubleshooting low extraction yields.
Q2: I suspect my flavonoid glycosides are degrading during extraction, leading to an increase in aglycones. How can I prevent this?
A2: This is a classic artifact caused by the hydrolysis of the glycosidic bond, which cleaves the sugar moiety from the flavonoid aglycone. This can be triggered by harsh acidic or basic conditions, high temperatures, or endogenous enzymatic activity.[1][7] For instance, thermal treatment of onion extracts leads to the degradation of quercetin (B1663063) glycosides into the aglycone quercetin.[8]
Troubleshooting Guide:
-
Avoid Strong Acids/Bases: Traditional acid hydrolysis (e.g., using HCl) is often used to intentionally remove sugars but can cause unwanted degradation if not controlled.[1] If your goal is to isolate intact glycosides, avoid adding strong acids or bases to your extraction solvent.
-
Control Temperature: High temperatures, especially in the presence of water, can promote hydrolysis. Use extraction methods that operate at lower temperatures.[9][10]
-
Enzymatic Deactivation: Plants contain endogenous β-glucosidases that can hydrolyze glycosides once the cell structure is disrupted.[7][11] To prevent this, you can briefly boil the fresh plant material (blanching) before extraction or use organic solvents that denature these enzymes.
-
Use Enzymatic Hydrolysis for Controlled Deglycosylation: If the goal is to produce aglycones for analysis, consider using specific enzymes like snailase or β-glucosidase instead of harsh acid hydrolysis. This provides a milder and more controlled reaction.[12]
Experimental Protocol: Enzymatic Hydrolysis using Snailase
This protocol is adapted for the controlled deglycosylation of flavonoid glycosides in a plant extract.[12]
-
Extract Preparation: Obtain a concentrated flavonoid glycoside extract as described in Q1. Dissolve a known amount in a suitable buffer (e.g., 100 mM acetate buffer, pH 5.0).
-
Enzymatic Reaction:
-
Add snailase enzyme solution to the extract solution (e.g., at a concentration of 10-20 mg/mL).
-
Incubate the mixture at a controlled temperature (e.g., 50°C) for a defined period (e.g., 60 minutes). Optimization of time and temperature may be required.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a solvent like ethyl acetate.
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the layers.
-
Collect the ethyl acetate layer containing the flavonoid aglycones.
-
Repeat the extraction of the aqueous layer.
-
-
Analysis: Combine the organic fractions, evaporate to dryness, and reconstitute in a suitable solvent for HPLC or LC-MS analysis.
Diagram: Hydrolysis Artifact Pathways
Caption: Common causes of unintentional hydrolysis of flavonoid glycosides.
Q3: My crude extract is a sticky, dark-colored mass that is difficult to work with. What are the likely contaminants and how can I perform a preliminary cleanup?
A3: This is a very common issue, especially when using polar solvents like ethanol or methanol for extraction. The stickiness and dark color are typically due to the co-extraction of high-molecular-weight compounds.[4]
Likely Contaminants:
-
Phenolic Compounds and Tannins: Abundant in plants and readily extracted with polar solvents. They can interfere with chromatography and other assays.[4]
-
Chlorophylls and Pigments: These are responsible for the dark green or brown color of the extract.[4]
-
Sugars and Polysaccharides: These contribute to the sticky, resinous nature of the dried extract.
-
Lipids and Waxes: While less polar, they can still be partially extracted and contribute to the complex mixture.
Troubleshooting Guide: Liquid-Liquid Partitioning
A common and effective cleanup strategy is to perform liquid-liquid partitioning (or solvent partitioning) to separate compounds based on their polarity.
Experimental Protocol: General Liquid-Liquid Partitioning
This protocol is designed for the fractionation of a crude extract.[4]
-
Initial Suspension: Take your dried crude extract and suspend it in distilled water.
-
Partitioning with Ethyl Acetate:
-
Transfer the aqueous suspension to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer. Collect the upper ethyl acetate layer.
-
Repeat this process 2-3 times with the aqueous layer. Combine all ethyl acetate fractions. This fraction will contain flavonoid aglycones and less polar glycosides.
-
-
Partitioning with n-Butanol:
-
Take the remaining aqueous layer and add an equal volume of n-butanol.
-
Repeat the partitioning process as described above. The n-butanol fraction is typically enriched with the more polar flavonoid glycosides.[4]
-
-
Concentration: Concentrate the resulting ethyl acetate and n-butanol fractions separately using a rotary evaporator. The remaining aqueous fraction will contain highly polar compounds like sugars and some tannins.
Workflow Diagram: Extract Cleanup
Caption: Workflow for cleaning up a crude plant extract via partitioning.
Q4: What is the best method to dry my plant material without degrading the flavonoid glycosides?
A4: The drying method has a significant impact on the stability of flavonoid glycosides. High temperatures can cause thermal degradation and hydrolysis.[13] The goal is to remove water while preserving the chemical integrity of the target compounds.
Comparison of Drying Methods
| Drying Method | Temperature | Time | Flavonoid Degradation | Notes |
| Air-Oven Drying | High (e.g., 60-80°C) | Moderate | High (76% to 97%)[13] | Prone to oxidation and significant thermal degradation. Generally not recommended for sensitive compounds.[13] |
| Vacuum-Oven Drying | Moderate (e.g., 40-50°C) | Moderate | Moderate (63% to 87%)[13] | Lower temperature reduces degradation compared to air-oven, but still significant losses can occur.[13] |
| Freeze-Drying (Lyophilization) | Very Low (<0°C) | Long | Low (31% to 73%)[13] | Considered the gold standard for preserving thermolabile compounds. It minimizes both thermal degradation and oxidation.[13] |
Data sourced from a study on Centella asiatica, degradation percentages will vary by compound and plant matrix.[13]
Recommendation:
Freeze-drying is the most effective method for preserving flavonoid glycosides.[13] Although it is more time-consuming and expensive, it results in the lowest degradation and yields a high-quality sample for extraction. If a freeze-dryer is unavailable, vacuum-oven drying at the lowest possible temperature is a better alternative than standard air-oven drying.[13]
Section 2: Analytical and Spectroscopic Artifacts
This section focuses on artifacts that can arise during the analysis of flavonoid extracts by methods such as HPLC, Mass Spectrometry, and NMR.
Q5: I'm seeing multiple, broad, or tailing peaks for what should be a single flavonoid glycoside in my HPLC chromatogram. What could be causing this?
A5: Chromatographic artifacts are common and can stem from several sources, including issues with the sample, mobile phase, column, or hardware. Additional peaks for a single compound can sometimes be artifacts and not indicative of another conformation.[14]
Troubleshooting Guide:
-
Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample and re-injecting.
-
Co-eluting Contaminants: The peak may not be pure. The stickiness and complexity of plant extracts mean other compounds (like tannins) can co-elute, causing peak tailing.[4] Improve sample cleanup (see Q3) or optimize the mobile phase gradient.
-
Mobile Phase Issues:
-
Incorrect pH: The pH of the mobile phase can affect the ionization state of flavonoids, which have acidic phenolic hydroxyl groups. This can lead to peak splitting or tailing. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress this ionization and improve peak shape.[14]
-
Inadequate Buffering: If the mobile phase is not buffered, small changes in pH can cause retention time shifts.
-
-
Column Problems:
-
Column Contamination: Residual contaminants from previous injections can interfere with separation. Flush the column with a strong solvent.
-
Column Degradation: The stationary phase (e.g., C18) can degrade over time, especially at extreme pH values, leading to poor peak shape.
-
-
Epimers/Isomers: Some flavonoids, particularly flavanones, can exist as diastereomers (epimers) at the C-2 position, which may separate under certain chromatographic conditions, leading to two distinct peaks.[15] This is a real phenomenon, not an artifact, but can be misinterpreted.
Diagram: Troubleshooting HPLC Peak Issues
References
- 1. mdpi.com [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. [Determination of flavonoid glycosides in Pyrola decorate by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Deglycosylation of flavonoid and isoflavonoid glycosides by human small intestine and liver beta-glucosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Improving the accuracy of Isomucronulatol 7-O-glucoside quantification in complex samples
Welcome to the technical support center for the analysis of Isomucronulatol 7-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this compound in complex samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the experimental process.
Sample Preparation
Q1: What is the best way to extract this compound from complex samples like plasma or plant tissue?
A1: The optimal extraction method depends on the sample matrix. For plant material, a common and effective method is extraction with 75-80% methanol (B129727) or ethanol (B145695) in water, often assisted by ultrasonication to improve efficiency. For biological fluids like plasma, a protein precipitation (PP) step is crucial. This is typically followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration of the analyte.
Troubleshooting: Low Recovery
| Potential Cause | Recommended Solution |
| Incomplete cell lysis (plant tissue) | Ensure the plant material is finely ground. Increase sonication time or consider alternative homogenization techniques. |
| Inefficient protein precipitation (plasma) | Use ice-cold acetonitrile (B52724) or methanol (typically 3:1 solvent-to-plasma ratio). Ensure thorough vortexing and adequate centrifugation time and speed to pellet all proteins. |
| Analyte loss during LLE | Optimize the pH of the aqueous phase and the choice of organic solvent to ensure favorable partitioning of this compound. Multiple extractions with smaller volumes of organic solvent can improve recovery. |
| Suboptimal SPE protocol | Ensure the SPE cartridge is properly conditioned. Optimize the wash and elution steps. A C18 cartridge is a good starting point. The wash step should be with a weak solvent that removes interferences but not the analyte, and the elution should be with a strong solvent to ensure complete recovery. |
LC-MS/MS Analysis
Q2: I am observing poor peak shape and inconsistent retention times for this compound. What could be the issue?
A2: Poor peak shape and retention time variability can be caused by several factors related to your LC-MS/MS method. A common issue is the mobile phase composition. For flavonoid glycosides, using a mobile phase with a small amount of acid, such as 0.1% formic acid, can significantly improve peak shape by ensuring the analyte is in a consistent ionic state. Also, ensure your column is properly equilibrated before each injection.
Troubleshooting: Chromatographic Issues
| Problem | Potential Cause | Recommended Solution |
| Peak fronting or tailing | Mobile phase pH | Add 0.1% formic acid to both mobile phase A (water) and B (acetonitrile/methanol) to suppress ionization and improve peak symmetry. |
| Column overload | Dilute the sample or inject a smaller volume. | |
| Contaminated guard column or column | Replace the guard column. If the problem persists, flush the analytical column or replace it. | |
| Retention time drift | Inadequate column equilibration | Increase the equilibration time between injections to ensure the column returns to the initial conditions. |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure it is properly degassed. | |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature. |
Q3: My signal intensity for this compound is low and variable. How can I improve it?
A3: Low and variable signal intensity is often due to matrix effects, where co-eluting compounds from the sample suppress the ionization of the analyte.[1] It can also be caused by suboptimal MS parameters.
Troubleshooting: Signal Intensity Problems
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Matrix Effects (Ion Suppression) | Improve sample cleanup using SPE. Dilute the sample to reduce the concentration of interfering matrix components. Optimize chromatography to separate this compound from the suppression zone. |
| Suboptimal MS parameters | Optimize source-dependent parameters (e.g., capillary voltage, gas flow, temperature) and compound-dependent parameters (e.g., collision energy, precursor/product ions). | |
| High Signal Variability | Inconsistent sample preparation | Ensure consistent and precise execution of the extraction and cleanup steps. The use of an internal standard is highly recommended to correct for variability. |
| LC system carryover | Implement a robust needle wash protocol and inject blank samples between analytical runs to check for carryover. |
Quantification and Data Interpretation
Q4: What is a suitable internal standard (IS) for the quantification of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated this compound).[2] However, these are often not commercially available. A practical alternative is to use a structurally similar compound that is not present in the sample. For this compound, a suitable option could be another isoflavone (B191592) glycoside like Formononetin-7-O-glucoside (Ononin), which is commercially available.[3][4] The IS should be added to the sample at the very beginning of the sample preparation process to account for any analyte loss during extraction and cleanup.
Q5: How do I interpret the MS/MS fragmentation pattern of this compound?
A5: For isoflavone O-glycosides like this compound, the most characteristic fragmentation in MS/MS is the neutral loss of the sugar moiety (162 Da for a hexose (B10828440) like glucose).[5] The resulting aglycone fragment can then undergo further fragmentation, providing structural confirmation.
Quantitative Data Summary
The following tables provide representative quantitative data for isoflavonoids found in Astragalus membranaceus. While specific data for this compound is limited in the literature, the concentrations of structurally related compounds can provide a useful reference range.
Table 1: Concentration of Major Isoflavonoids in Astragalus membranaceus Root
| Compound | Concentration Range (µg/g dry weight) | Reference |
| Calycosin-7-O-glucoside | 9.1 - 100.54 | [6] |
| Ononin (Formononetin-7-O-glucoside) | 5.8 - 56.29 | [6] |
| Calycosin | 8.8 - 276.84 (increases with fermentation) | [6] |
| Formononetin | 8.7 - 123.04 (increases with fermentation) | [6] |
| This compound | Data not consistently reported, but expected to be in a similar range to other glycosides. |
Table 2: Typical UPLC-MS/MS Method Validation Parameters for Isoflavonoid Glycosides
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| LLOQ (Lower Limit of Quantification) | 1 - 10 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
| Recovery | 70 - 120% |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Sample Homogenization: Weigh 100 mg of dried, finely ground Astragalus membranaceus root powder into a 2 mL microcentrifuge tube.
-
Extraction: Add 1.5 mL of 75% methanol. Vortex for 1 minute, then sonicate for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 15 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction (Optional): For exhaustive extraction, repeat steps 2-4 with the pellet and combine the supernatants.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Extraction of this compound from Rat Plasma
-
Sample Aliquoting: Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Formononetin-7-O-glucoside in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
Analysis: Transfer the reconstituted sample to an HPLC vial with an insert for UPLC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: LPS-induced IL-12 signaling pathway and the potential inhibitory role of this compound.
References
- 1. Flavonoids from the Genus Astragalus: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Troubleshooting low signal intensity of Isomucronulatol 7-O-glucoside in UPLC-MS
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Isomucronulatol 7-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during UPLC-MS analysis, with a specific focus on resolving low signal intensity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Sample Preparation and Handling
Question 1: I am observing a very low signal for this compound. Could my sample preparation be the issue?
Answer: Yes, suboptimal sample preparation is a common cause of low signal intensity. This compound, a flavonoid glycoside, can be susceptible to degradation and inefficient extraction.[1][2][3] Consider the following:
-
Extraction Efficiency: Flavonoid glycosides are often extracted from plant matrices using polar solvents.[4] Ensure your extraction solvent (e.g., methanol (B129727), ethanol, or acetonitrile (B52724), often with a small percentage of water or acid) is optimized for this compound. Ultrasound-assisted extraction (UAE) can improve the efficiency and yield of flavonoid extraction.[5]
-
Sample Stability: this compound may be sensitive to light, temperature, and pH.[2] It is advisable to protect samples from light and store them at low temperatures (-20°C or -80°C) to prevent degradation.[2] Repeated freeze-thaw cycles should also be avoided.
-
Matrix Effects: Complex sample matrices can suppress the ionization of the target analyte in the mass spectrometer. Consider a sample cleanup step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[6]
Question 2: What are the storage recommendations for this compound stock solutions?
Answer: For optimal stability, stock solutions of this compound should be stored protected from light at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Section 2: UPLC Chromatography
Question 3: My peak shape is poor, and the signal is low. How can I optimize my UPLC method?
Answer: Poor chromatography will directly impact the signal intensity at the detector. Here are key parameters to optimize for flavonoid glycosides like this compound:
-
Column Choice: A C18 reversed-phase column is a common and effective choice for separating flavonoids.[7]
-
Mobile Phase Composition:
-
Aqueous Phase (A): Use high-purity water (LC-MS grade) with a small amount of acid, such as 0.1% formic acid. The addition of acid can improve peak shape and ionization efficiency for flavonoids.[6][8]
-
Organic Phase (B): LC-MS grade acetonitrile or methanol is typically used. Acetonitrile often provides better peak shapes and lower backpressure.
-
-
Gradient Elution: A well-optimized gradient is crucial for separating the analyte from matrix components and achieving a sharp peak. A shallow gradient around the elution time of this compound can improve resolution and sensitivity.
-
Flow Rate and Column Temperature: These parameters should be optimized for your specific column dimensions to achieve the best separation efficiency. Maintaining the autosampler at a cool temperature (e.g., 12°C) can help minimize sample degradation during the analytical run.[8]
Section 3: Mass Spectrometry Detection
Question 4: I am not sure which ionization mode is best for this compound. What do you recommend?
Answer: Flavonoids can often be ionized in both positive and negative modes.[8] For flavonoid glycosides, negative ion mode electrospray ionization (ESI) often yields higher signal-to-noise ratios and is a good starting point.[8] However, it is always recommended to test both modes to determine the optimal condition for your specific instrument and method.
Question 5: How can I optimize the MS parameters to improve the signal intensity of this compound?
Answer: Direct infusion of a standard solution of this compound into the mass spectrometer is the most effective way to optimize MS parameters. Key parameters to tune include:
-
Capillary Voltage: Optimize for maximum precursor ion intensity.
-
Cone Voltage (or equivalent): This is critical for maximizing the abundance of the precursor ion and minimizing in-source fragmentation.
-
Source and Desolvation Temperatures: These need to be optimized to ensure efficient desolvation of the ESI droplets without causing thermal degradation of the analyte.[8]
-
Gas Flows (Nebulizer and Drying Gas): Adjust these to achieve stable and efficient spray formation.
Quantitative Data Summary
The following tables provide a starting point for UPLC-MS method development for this compound, based on typical parameters for flavonoid analysis.
Table 1: General UPLC Parameters for Flavonoid Glycoside Analysis
| Parameter | Recommended Starting Condition |
| Column | Reversed-phase C18, sub-2 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start with a low %B, ramp to a high %B to elute the compound, then re-equilibrate. A typical gradient might run from 5% to 95% B over several minutes. |
| Flow Rate | Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column) |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
Table 2: Typical MS Parameters for Flavonoid Glycoside Analysis (ESI)
| Parameter | Ionization Mode | Recommended Starting Range |
| Capillary Voltage | Positive / Negative | 2.5 - 3.5 kV |
| Cone Voltage | Positive / Negative | 20 - 50 V |
| Source Temperature | Positive / Negative | 120 - 150 °C |
| Desolvation Temperature | Positive / Negative | 350 - 500 °C |
| Cone Gas Flow | Positive / Negative | 50 - 100 L/hr |
| Desolvation Gas Flow | Positive / Negative | 600 - 800 L/hr |
Experimental Protocols
Protocol 1: Sample Preparation from a Plant Matrix
-
Homogenization: Weigh approximately 100 mg of the dried, powdered plant material into a microcentrifuge tube.
-
Extraction: Add 1 mL of 80% methanol in water.
-
Sonication: Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into a UPLC vial.
-
Storage: If not analyzing immediately, store the vial at 4°C for short-term storage or -20°C for longer-term storage.
Protocol 2: UPLC-MS Method Optimization
-
Initial Conditions: Set up the UPLC-MS system with the general parameters listed in Tables 1 and 2.
-
Gradient Optimization:
-
Perform a broad gradient scan (e.g., 5-95% B over 10 minutes) to determine the approximate retention time of this compound.
-
Once the retention time is known, create a shallower gradient around this time to improve resolution and peak shape. For example, if the compound elutes at 40% B, you could run a gradient from 30% to 50% B over 5 minutes.
-
-
MS Parameter Tuning (via infusion):
-
Prepare a 1 µg/mL solution of this compound in your mobile phase (at the approximate composition it elutes).
-
Infuse this solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
Adjust the MS parameters (capillary voltage, cone voltage, temperatures, gas flows) one at a time to maximize the signal intensity of the precursor ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). The molecular weight of this compound is 464.5 g/mol .[9]
-
-
Final Method: Apply the optimized MS parameters to your UPLC method and analyze your samples.
Visual Diagrams
Troubleshooting Workflow
Caption: Troubleshooting workflow for low UPLC-MS signal.
Potential Causes of Low Signal Intensity
Caption: Relationship between causes and low signal intensity.
References
- 1. Astraisoflavan-7--O--β-D-glucoside | 136087-29-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-ESI-MS/MS Analysis and Evaluation of Antioxidant Activity of Total Flavonoid Extract from Paeonia lactiflora Seed Peel and Optimization by Response Surface Methodology (RSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]
- 9. 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | C23H28O10 | CID 125142 - PubChem [pubchem.ncbi.nlm.nih.gov]
Best practices for handling and storing Isomucronulatol 7-O-glucoside
Welcome to the technical support center for Isomucronulatol 7-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a flavonoid glycoside isolated from the roots of Astragalus membranaceus. It is classified as an isoflavonoid (B1168493) and is recognized for its potential anti-inflammatory properties.[1][2][3] Its molecular formula is C₂₃H₂₈O₁₀ and it has a molecular weight of approximately 464.5 g/mol .[4]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a well-closed container, protected from air and light.[5] Refrigeration or freezing is recommended.[5] For stock solutions, specific temperature guidelines are available and should be strictly followed to ensure the integrity of the compound.[1]
Q3: How should I handle this compound in the laboratory?
As a standard laboratory practice, personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn when handling this compound. Avoid contact with eyes, skin, and clothing.[5] It is also important to prevent ingestion and inhalation.[5] Always handle the compound in a well-ventilated area.
Q4: In which solvents is this compound soluble?
This compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol. For in vivo or in vitro experiments, specific solvent systems are recommended to achieve a clear solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Solution | - The solvent's capacity has been exceeded.- The temperature of the solution has decreased. | - Gently warm the solution.- Use sonication to aid dissolution.[1]- Prepare a more diluted stock solution. |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage.- Inaccurate concentration of the stock solution.- Variability in experimental conditions. | - Ensure the compound is stored as recommended and within its stability period.[1]- Recalibrate instruments and verify the weighing of the compound.- Standardize all experimental steps and include positive and negative controls. |
| Low Bioactivity Observed | - The compound may have degraded.- The concentration used is not optimal.- The experimental model is not sensitive to the compound. | - Use a fresh stock of the compound.- Perform a dose-response study to determine the optimal concentration.- Verify the validity of the experimental model with a known active compound. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
This protocol details the preparation of a stock solution for in vitro experiments.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary to aid dissolution.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[1]
Protocol 2: In Vitro Anti-Inflammatory Assay (General)
This protocol provides a general workflow for assessing the anti-inflammatory effects of this compound on cultured cells (e.g., macrophages).
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture media. Remove the old media from the cells and add the media containing the different concentrations of the compound. Incubate for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulus: Induce an inflammatory response by adding a stimulating agent such as lipopolysaccharide (LPS) to the wells.
-
Incubation: Incubate the cells for a period sufficient to induce the expression of inflammatory markers (e.g., 24 hours).
-
Analysis: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using an ELISA kit. Cell viability can be assessed using an MTT or similar assay to rule out cytotoxic effects.
Visualizations
Logical Workflow for Handling and Storage
Caption: Workflow for proper handling and storage of this compound.
Potential Anti-Inflammatory Signaling Pathway Inhibition
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈O₁₀ | [4] |
| Molecular Weight | 464.5 g/mol | [4] |
| Recommended Storage (Solid) | Refrigerate or freeze, protect from light and air | [5] |
| Stock Solution Storage (-20°C) | Up to 1 month (protect from light) | [1] |
| Stock Solution Storage (-80°C) | Up to 6 months (protect from light) | [1] |
| Common Solvents | DMSO, Pyridine, Methanol, Ethanol |
References
Validation & Comparative
Isomucronulatol 7-O-glucoside vs. Quercetin: A Comparative Analysis of Anti-Inflammatory Activity
In the landscape of natural compounds with therapeutic potential, both Isomucronulatol 7-O-glucoside and quercetin (B1663063) have emerged as significant candidates for their anti-inflammatory properties. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective and comparative efficacy.
Overview of Anti-Inflammatory Mechanisms
This compound , an isoflavonoid, has been identified as an active component in traditional medicinal formulas. Its anti-inflammatory activity has been primarily investigated in the context of osteoarthritis, where it has been shown to suppress the expression of key inflammatory and cartilage-degrading molecules.[1][2][3]
Quercetin , a widely distributed flavonoid in plants, is one of the most extensively studied natural anti-inflammatory agents.[4][5] Its broad-spectrum anti-inflammatory effects are attributed to its ability to modulate multiple signaling pathways and inhibit the production of pro-inflammatory mediators.[6][7][8]
Comparative Efficacy: A Data-Driven Analysis
Table 1: Inhibition of Pro-Inflammatory Molecules by this compound in IL-1β-Stimulated SW1353 Chondrosarcoma Cells
| Target Molecule | Treatment Concentration (µg/mL) | Observed Effect | Reference |
| MMP13 | 50 | Reduction in expression | [2][3] |
| TNF-α | 50 | Reduction in expression | [2][3] |
| IL-1β | 50 | Reduction in expression | [2][3] |
| p65 (NF-κB) | 50 | Reduction in expression | [2][3] |
| COX-2 | 50 | Reduction in expression | [2][3] |
Note: The study from which this data is derived tested this compound as a single compound isolated from a natural product mixture, Ryupunghwan (RPH). The inhibitory effect was noted to be less than that of the complete RPH extract.[2][3]
Table 2: Anti-Inflammatory Activity of Quercetin in Various Cell Models
| Cell Line | Inflammatory Stimulus | Target Molecule/Pathway | Effective Concentration | Observed Effect | Reference |
| Mode-K (murine small intestinal epithelial cells) | TNF-α | IP-10 gene expression | 40 µmol/L | Inhibition | |
| Mode-K (murine small intestinal epithelial cells) | TNF-α | MIP-2 gene expression | 44 µmol/L | Inhibition | |
| RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | Phosphorylated ERK kinase | Not specified | Strong reduction | [8] |
| RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | Phosphorylated p38 MAP kinase | Not specified | Strong reduction | [8] |
| RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | NF-κB activation | Not specified | Inhibition | [8] |
| HUVECs (Human Umbilical Vein Endothelial Cells) | TNF-α | VCAM-1, ICAM-1, E-selectin | Not specified | Meaningful reduction | [9] |
| HUVECs (Human Umbilical Vein Endothelial Cells) | TNF-α | NF-κB and AP-1 activation | Not specified | Inhibition | [9] |
| Hepatic Cells | TNF-α | NF-κB Pathway | Not specified | Attenuation | [10] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of both compounds are mediated through the modulation of critical intracellular signaling pathways.
This compound
The primary mechanism elucidated for this compound involves the inhibition of the NF-κB pathway in the context of IL-1β stimulation. By reducing the expression of the p65 subunit of NF-κB, it downregulates the transcription of various pro-inflammatory genes, including cytokines (TNF-α, IL-1β) and enzymes involved in cartilage degradation (MMP13) and inflammation (COX-2).[1]
Quercetin
Quercetin's anti-inflammatory mechanism is more multifaceted. It is a potent inhibitor of the NF-κB pathway, but it also targets the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[6][8] By inhibiting the phosphorylation of key kinases like ERK and p38, quercetin can suppress the activation of transcription factors such as AP-1, which also plays a role in the expression of inflammatory genes. Furthermore, some studies suggest quercetin can inhibit the recruitment of cofactors necessary for the transcription of pro-inflammatory genes.[11]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, the following are summaries of the experimental methodologies employed in the cited studies.
This compound Anti-Inflammatory Assay
-
Cell Culture and Treatment: Human chondrosarcoma SW1353 cells were cultured and stimulated with 20 µg/mL of IL-1β for 24 hours to induce an inflammatory response. This compound (50 µg/mL) was pre-treated for 1 hour before IL-1β stimulation.[3]
-
RT-PCR Analysis: Total RNA was extracted from the cells, and cDNA was synthesized. The expression levels of MMP13, TNF-α, IL-1β, p65, and COX-2 mRNA were quantified using reverse transcription-polymerase chain reaction (RT-PCR).[2][3]
-
Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target molecules. The protein bands were visualized using a chemiluminescence detection system.[2][3]
-
ELISA: The secretion of specific molecules into the cell culture medium was quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[2][3]
Quercetin Anti-Inflammatory Assays
-
Cell Culture and Treatment: Various cell lines, including Mode-K, RAW 264.7, and HUVECs, were used. Cells were pre-treated with different concentrations of quercetin for a specified time before being stimulated with an inflammatory agent like TNF-α or LPS.[8][11][9]
-
Gene Expression Analysis (RT-PCR): Following treatment, RNA was isolated, and the expression of pro-inflammatory genes such as IP-10, MIP-2, VCAM-1, ICAM-1, and E-selectin was measured by RT-PCR.[11][9]
-
Western Blot Analysis: The activation of signaling proteins was assessed by Western blotting using antibodies specific for the phosphorylated forms of kinases (e.g., ERK, p38) and the total protein levels of NF-κB and AP-1.[8][9]
-
Chromatin Immunoprecipitation (ChIP) Assay: To investigate the recruitment of transcription factors to gene promoters, ChIP assays were performed. This involved cross-linking proteins to DNA, immunoprecipitating the protein-DNA complexes with specific antibodies (e.g., anti-phospho-RelA), and then quantifying the associated promoter DNA by PCR.[11]
Conclusion
Both this compound and quercetin demonstrate significant anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. Quercetin, however, has been more extensively studied and appears to have a broader mechanism of action, also targeting the MAPK pathway. The available data for this compound is promising, particularly in the context of osteoarthritis, but is currently limited to a single primary study.
For researchers and drug development professionals, quercetin presents a well-characterized compound with a large body of evidence supporting its anti-inflammatory effects across various models. This compound represents a potentially valuable lead compound that warrants further investigation to fully elucidate its therapeutic potential and to enable a more direct comparison with established anti-inflammatory agents like quercetin. Future head-to-head studies are necessary to definitively determine the comparative efficacy of these two natural compounds.
References
- 1. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The therapeutic mechanisms of quercetin on inflammatory diseases: an update | springermedicine.com [springermedicine.com]
- 5. Focus on the high therapeutic potentials of quercetin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ovid.com [ovid.com]
Comparative analysis of the biological activity of Isomucronulatol 7-O-glucoside and other isoflavones
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isomucronulatol 7-O-glucoside, Genistein, Daidzein, and Glycitein (B1671905).
Isoflavones, a class of polyphenolic compounds predominantly found in soybeans and other legumes, have garnered significant attention in the scientific community for their diverse pharmacological activities. Their structural similarity to estrogen allows them to exert a range of biological effects, from antioxidant and anti-inflammatory to anticancer activities, making them promising candidates for the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of this compound and other prominent isoflavones—genistein, daidzein, and glycitein—supported by experimental data to aid researchers in their drug discovery and development endeavors.
Data Presentation: A Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of the selected isoflavones. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Isoflavone (B191592) | Antioxidant Activity (DPPH Scavenging Assay) IC50 | Reference |
| This compound | Data not available | |
| Genistein | 0.391 ± 0.012 mM | [1] |
| Daidzein | 110.25 µg/mL | [2] |
| Glycitein | Data not available | |
| Note: A lower IC50 value indicates greater antioxidant potency. |
| Isoflavone | Anti-inflammatory Activity (Nitric Oxide Inhibition in RAW 264.7 cells) IC50 | Reference |
| This compound | Weak inhibitory effects on LPS-stimulated IL-12 p40 production observed.[3] Reduces expression of osteoarthritis-related inflammatory molecules.[4] Specific IC50 for NO inhibition is not available. | [3][4] |
| Genistein | ~50 µM | [5][6] |
| Daidzein | 35.68 µg/mL | [4] |
| Glycitein | ~50 µM | [5][6] |
| Note: A lower IC50 value indicates greater anti-inflammatory potency. |
| Isoflavone | Anticancer Activity (MCF-7 Breast Cancer Cell Line) IC50 | Reference |
| This compound | Data not available | |
| Genistein | 6.5 to 12.0 µg/mL | [7] |
| Daidzein | 20 to 34 µg/mL | [7] |
| Glycitein | 30.98 µM (AGS cells) | |
| Note: A lower IC50 value indicates greater anticancer potency. |
Key Signaling Pathways and Experimental Workflows
The biological activities of these isoflavones are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for designing targeted therapies.
Genistein, for instance, is known to modulate a multitude of signaling pathways, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, and NF-κB, which are critical in cancer cell proliferation, apoptosis, and angiogenesis.[7]
Daidzein has been shown to exert its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways. Glycitein is suggested to exhibit its antioxidant effects through the activation of the Nrf2 pathway.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of concentrations of the test isoflavone in methanol.
-
Ascorbic acid or Trolox is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each isoflavone concentration.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the isoflavone concentration.
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test isoflavone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value is calculated from the dose-response curve.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MCF-7) in an appropriate medium.
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of the test isoflavone for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay Procedure:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the isoflavone that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.
-
Protein Extraction and Quantification:
-
Treat cells with the isoflavone of interest.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Conclusion
The comparative analysis of this compound, genistein, daidzein, and glycitein reveals a spectrum of biological activities with varying potencies. Genistein and daidzein, in particular, have been extensively studied, with a wealth of quantitative data available. While this compound shows promise, especially in the realm of anti-inflammatory research, further quantitative studies are required to fully elucidate its potential in comparison to other well-characterized isoflavones. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers to conduct further investigations and contribute to the growing body of knowledge on these promising natural compounds. This guide serves as a valuable resource for the rational design and development of isoflavone-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Isomucronulatol 7-O-glucoside and its Aglycone, Isomucronulatol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory efficacy of Isomucronulatol 7-O-glucoside and its aglycone, Isomucronulatol. The available experimental data, primarily focusing on an in vitro model of osteoarthritis, is presented to facilitate an objective assessment of their potential as therapeutic agents.
Introduction
Isomucronulatol and its 7-O-glucoside derivative are isoflavonoids that have garnered interest for their potential anti-inflammatory properties. The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, affecting its solubility, stability, bioavailability, and ultimately, its biological activity. This guide delves into the existing research to compare the efficacy of these two related molecules in mitigating inflammatory responses.
Efficacy in an In Vitro Osteoarthritis Model
A key study investigated the anti-inflammatory effects of this compound (IMG) in an interleukin-1β (IL-1β)-stimulated SW1353 human chondrosarcoma cell model, which mimics the inflammatory conditions of osteoarthritis.[1] In this model, IL-1β induces the expression of various pro-inflammatory and matrix-degrading enzymes that contribute to cartilage degradation.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on the expression of key osteoarthritis-related molecules in IL-1β-stimulated SW1353 chondrosarcoma cells.[1]
Table 1: Effect of this compound on the Expression of Matrix Metalloproteinase-13 (MMP-13)
| Treatment | Concentration (µg/mL) | MMP-13 mRNA Expression (relative to control) |
| Control | - | 1.0 |
| IL-1β | 10 ng/mL | Increased |
| IL-1β + IMG | 30 | Decreased |
| IL-1β + IMG | 50 | Further Decreased |
| IL-1β + IMG | 100 | Significantly Decreased |
Table 2: Effect of this compound on the Expression of Pro-inflammatory Cytokines
| Treatment | Concentration (µg/mL) | TNF-α mRNA Expression (relative to control) | IL-1β mRNA Expression (relative to control) |
| Control | - | 1.0 | 1.0 |
| IL-1β | 10 ng/mL | Increased | Increased |
| IL-1β + IMG | 30 | Decreased | Decreased |
| IL-1β + IMG | 50 | Further Decreased | Further Decreased |
| IL-1β + IMG | 100 | Significantly Decreased | Significantly Decreased |
Table 3: Effect of this compound on the Expression of Cyclooxygenase-2 (COX-2)
| Treatment | Concentration (µg/mL) | COX-2 mRNA Expression (relative to control) |
| Control | - | 1.0 |
| IL-1β | 10 ng/mL | Increased |
| IL-1β + IMG | 30 | Decreased |
| IL-1β + IMG | 50 | Further Decreased |
| IL-1β + IMG | 100 | Significantly Decreased |
Note: The term "Increased" and "Decreased" are used to represent the direction of change as specific fold-change values were not provided in a readily comparable format in the source material. The study demonstrated a clear dose-dependent inhibitory effect.
Discussion of Comparative Efficacy
The available data demonstrates that this compound is effective in downregulating the expression of key inflammatory and catabolic genes in an in vitro model of osteoarthritis.[1] The glycosylation may enhance the solubility and stability of the parent compound, Isomucronulatol, potentially influencing its activity in a cellular context.
In the absence of direct comparative studies, it is challenging to definitively conclude on the relative potency of the glucoside versus the aglycone. Generally, the aglycone form of flavonoids is considered more biologically active as it can more readily cross cell membranes. However, the glucoside may act as a pro-drug, being hydrolyzed to the aglycone at the target site. Further research directly comparing the two compounds is necessary for a conclusive assessment.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the study of this compound.[1]
Cell Culture and Treatment
-
Cell Line: Human chondrosarcoma SW1353 cells were used.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were pre-treated with various concentrations of this compound (30, 50, and 100 µg/mL) for 2 hours, followed by stimulation with 10 ng/mL of recombinant human IL-1β for 24 hours.
RNA Extraction and Real-Time PCR (RT-PCR)
-
RNA Isolation: Total RNA was extracted from the treated cells using a TRIzol reagent according to the manufacturer's protocol.
-
Reverse Transcription: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative real-time PCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (MMP-13, TNF-α, IL-1β, COX-2) was normalized to the expression of the housekeeping gene, GAPDH.
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates were prepared using a lysis buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against MMP-13, TNF-α, IL-1β, COX-2, and β-actin (as a loading control), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: The cell culture supernatants were collected after treatment.
-
ELISA Procedure: The concentrations of secreted MMP-13, TNF-α, and IL-1β in the supernatants were measured using specific ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
IL-1β Induced Inflammatory Signaling Pathway in Chondrocytes
The following diagram illustrates the signaling cascade initiated by IL-1β in chondrocytes, leading to the expression of inflammatory and catabolic genes. This compound is shown to inhibit this pathway.
References
Unveiling the Inhibitory Potential of Isomucronulatol 7-O-glucoside on MMP13 and COX Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isomucronulatol 7-O-glucoside's performance against Matrix Metalloproteinase-13 (MMP13) and Cyclooxygenase (COX) enzymes. We delve into the available experimental data, present detailed methodologies for key experiments, and offer a comparative look at alternative inhibitors.
This compound (IMG), a flavonoid isolated from the roots of Astragalus membranaceus, has demonstrated potential anti-inflammatory and chondroprotective effects by modulating the expression of key enzymes implicated in osteoarthritis pathogenesis: MMP13 and COX-2.[1][2][3] This guide synthesizes the current understanding of IMG's inhibitory action and contextualizes its performance against other known inhibitors.
Comparative Analysis of Inhibitory Activity
In a key study utilizing an IL-1β-stimulated chondrosarcoma cell model, this compound was shown to suppress the expression of MMP13 and COX-2.[1][2] It is noteworthy that the observed inhibitory effect of IMG was reported to be less potent than that of a crude extract from which it was isolated (Ryupunghwan, RPH) and another isolated compound, ecliptasaponin A (ES).[1][2]
For a comprehensive perspective, the following tables compare the known effects of this compound with a selection of alternative, well-characterized inhibitors of MMP13 and COX enzymes.
Table 1: Comparison of MMP13 Inhibitors
| Compound | Mechanism of Action | IC50 (MMP-13) | Key Features & Limitations |
| This compound | Inhibition of MMP13 gene and protein expression | Not Reported | Demonstrated effect on expression in chondrosarcoma cells.[1][2] Less potent than ecliptasaponin A.[1][2] |
| Marimastat | Broad-spectrum MMP inhibitor (Zinc chelator) | ~5 nM | Potent, but lack of selectivity leads to musculoskeletal side effects.[4] |
| AQU-019 | Allosteric inhibitor | 8 nM | Highly selective for MMP-13, offering a potential advantage in reducing side effects.[5] |
| NNGH | Selective, active-site inhibitor | Not specified, synthetic | Targets the active site of MMP-13 to hinder enzymatic activity.[6] |
Table 2: Comparison of COX Enzyme Inhibitors
| Compound | Mechanism of Action | IC50 (COX-2) | Selectivity (COX-1/COX-2) & Key Features |
| This compound | Inhibition of COX-2 gene and protein expression | Not Reported | Reduces expression of the inducible COX-2 isoform with no reported effect on the constitutive COX-1.[2] |
| Celecoxib | Selective COX-2 inhibitor | 0.04 µM | Widely used NSAID with high selectivity for COX-2, reducing gastrointestinal side effects associated with COX-1 inhibition.[7] |
| Ibuprofen | Non-selective COX inhibitor | ~10 µM | Inhibits both COX-1 and COX-2, effective anti-inflammatory but with a higher risk of gastrointestinal issues.[8] |
| Loganic acid | COX-1 and COX-2 inhibitor | 80.8 ± 4.0% inhibition at 10 µM | Natural iridoid showing preferential inhibition of COX-2 over COX-1.[9] |
Experimental Protocols
To facilitate the validation and further investigation of this compound's inhibitory effects, this section details the methodologies for the key experiments cited in the literature.
Protocol 1: Cell Culture and Treatment for Expression Analysis
This protocol is based on the methodology used to assess the effect of this compound on MMP13 and COX-2 expression in a chondrosarcoma cell line.[1][2]
-
Cell Culture: Human chondrosarcoma SW1353 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation and Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Prior to treatment, the cells are serum-starved for 24 hours. To induce an inflammatory response and the expression of MMP13 and COX-2, cells are stimulated with Interleukin-1 beta (IL-1β) at a concentration of 10 ng/mL.
-
This compound Application: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell culture medium at various concentrations (e.g., 10, 50, 100 µM) one hour prior to IL-1β stimulation. A vehicle control (solvent only) is run in parallel.
-
Incubation: Cells are incubated for a predetermined period (e.g., 24 hours) to allow for changes in gene and protein expression.
Protocol 2: Analysis of Gene Expression by Real-Time PCR (RT-PCR)
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative real-time PCR is performed using specific primers for MMP13, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression levels are calculated using the ΔΔCt method.
Protocol 3: Analysis of Protein Expression by Western Blot
-
Protein Extraction: Total protein is extracted from the treated and control cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for MMP13, COX-2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Inflammatory signaling and the inhibitory point of this compound.
Caption: Experimental workflow for validating the inhibitory effect on gene and protein expression.
Caption: Logical relationship of MMP13 and COX pathways and points of inhibition.
References
- 1. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of an exosite binding inhibitor of matrix metalloproteinase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. AID 735 - Dose-response biochemical assay for inhibitors of Matrix Metalloproteinase 13 (MMP13) activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro COX-1 and COX-2 enzyme inhibitory activities of iridoids from Penstemon barbatus, Castilleja tenuiflora, Cresentia alata and Vitex mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Flavonoids from Different Astragalus Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, the genus Astragalus presents a rich source of bioactive flavonoids with significant therapeutic potential. However, the flavonoid profile and associated biological activities can vary considerably between different species. This guide provides a comprehensive head-to-head comparison of flavonoids from various Astragalus species, supported by experimental data and detailed methodologies to aid in research and development.
The genus Astragalus is one of the largest in the Fabaceae family, comprising over 2,500 species.[1][2][3] For centuries, plants from this genus have been cornerstones of traditional medicine, particularly in China.[3][4][5] Modern pharmacological studies have identified flavonoids as one of the major bioactive constituents, alongside polysaccharides and saponins.[6][7][8] These flavonoids exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, immunomodulatory, and anticancer properties.[3][5][6][7][9][10]
This guide focuses on a comparative analysis of flavonoid content and bioactivity across different Astragalus species, with a particular emphasis on Astragalus membranaceus and Astragalus mongholicus, two of the most commonly used species.[4]
Quantitative Comparison of Flavonoid Content
The concentration and composition of flavonoids in Astragalus species can be influenced by factors such as the species itself, the geographical origin, and the part of the plant being analyzed.[4][11][12] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the simultaneous determination of multiple flavonoid compounds.[11][12][13][14]
A study comparing A. membranaceus var. mongholicus and A. membranaceus revealed significant differences in the content of various types of flavonoids, including isoflavones and pterocarpans, across different plant parts (root, rhizome, stem, leaf, and flower).[14] Another study analyzing A. membranaceus from four different origins in China (Shanxi, Inner Mongolia, Heilongjiang, and Gansu) found that the total flavonoid content ranged from 52.27 to 112.75 mg catechin (B1668976) equivalents per gram of extract, with the sample from Inner Mongolia showing the highest content.[12][15]
Below is a summary of quantitative data from various studies:
| Astragalus Species/Variety | Plant Part | Total Flavonoid Content | Key Flavonoids Identified | Reference |
| Astragalus membranaceus (from Inner Mongolia) | Root | 112.75 ± 0.77 mg CE/g extract | Calycosin-7-O-β-D-glucoside, Ononin, Formononetin | [12][15] |
| Astragalus membranaceus (from Gansu) | Root | 67.22 ± 3.67 mg CE/g extract | Calycosin, Isomucronulatol 7-O-glucoside | [12] |
| Astragalus membranaceus (from Shanxi) | Root | 69.12 ± 6.59 mg CE/g extract | Vesticarpan, Isoliquiritigenin | [12] |
| Astragalus membranaceus (from Heilongjiang) | Root | 52.27 ± 4.63 mg CE/g extract | (6aR,11aR)-3-hydroxy-9,10-dimethoxypterocarpan | [12] |
| Astragalus membranaceus var. mongholicus | Flower | 265.70 mg rutin (B1680289) equivalents/g | Hyperoside, Rutin, Isorhamnetin-3-O-β-d-glucoside | [16] |
| Astragalus fasciculifolius | Gum (methanolic extract) | 11.3 mg REs/g | Not specified | [17] |
| Astragalus fasciculifolius | Aerial parts (aqueous extract) | 0.65 mg RUEs/g extract | Not specified | [17] |
| Astragalus glumaceus | Leaves | Highest among 10 species studied | Syringic acid, Caffeic acid | [18] |
| Astragalus caraganae | Leaves | High phenolic acid and flavonoid content | Dihydroxy benzoic acid | [18] |
Bioactivity Comparison and Supporting Experimental Data
The diverse flavonoid profiles of different Astragalus species translate to varying degrees of biological activity.
Antioxidant Activity
The antioxidant capacity of Astragalus flavonoids is well-documented and is often evaluated using DPPH radical scavenging and oxygen radical absorbance capacity (ORAC) assays.[1][2][11] A study on A. membranaceus from different origins demonstrated that the extract from Inner Mongolia, which had the highest flavonoid content, also exhibited the highest antioxidant activity.[11][12] The ORAC value for the Inner Mongolia sample was 628.94 ± 3.30 μmol TE/g, significantly higher than that of samples from other regions.[15] In another study, flavonoids from the stems and leaves of A. membranaceus, specifically isoquercitrin (B50326) and astragalin, showed strong antioxidant activity.[19][20][21]
| Astragalus Species/Variety | Bioactivity Assay | Key Findings | Reference |
| A. membranaceus (from Inner Mongolia) | ORAC Assay | Highest antioxidant activity (628.94 ± 3.30 μmol TE/g) | [15] |
| A. membranaceus (from Inner Mongolia) | DPPH Radical Scavenging | Highest scavenging activity | [11][12] |
| A. membranaceus Stems and Leaves | DPPH Radical Scavenging | Frac. ccd with strong antioxidant activity | [19] |
| A. verrucosus | MTT Assay (Cytotoxicity) | Aglycones apigenin (B1666066) and quercetin (B1663063) were most bioactive | [9] |
| A. complanatus | CCK-8 Assay (Cell Viability) | Inhibited proliferation of three breast cancer cell lines | [22][23] |
| Total Flavonoids of Astragalus (TFA) | Adjuvant-Induced Arthritis in Rats | Attenuated paw swelling and arthritis index | [24] |
Anti-inflammatory Activity
Total flavonoids from Astragalus (TFA) have demonstrated significant anti-inflammatory effects. In a study on adjuvant-induced arthritis in rats, TFA administration significantly reduced paw swelling and the arthritis index.[24] This effect is attributed to the regulation of inflammatory signaling pathways.[24] For instance, TFA has been shown to inhibit microglia-mediated neuroinflammation by suppressing the JNK/AKT/NFκB signaling pathway.[25] Isoliquiritigenin and liquiritigenin, flavonoids isolated from A. membranaceus, have also exhibited potent inhibitory effects on the production of pro-inflammatory cytokines like IL-6 and TNF-α.[1]
Anticancer Activity
Flavonoids from several Astragalus species have shown promising anticancer properties. Flavonoids from Astragalus complanatus inhibited the proliferation of human breast cancer cell lines in a dose-dependent manner and suppressed metastasis.[22][23] The mechanism of action involves the promotion of apoptosis and the regulation of metastasis-related genes.[22][23] In another study, six aglycone flavonoids from Astragalus verrucosus were tested for their apoptosis-inducing potential on human colon and breast cancer cell lines, with apigenin and quercetin showing the highest bioactivity.[9] Furthermore, total flavonoids from A. membranaceus were found to enhance the efficacy of cisplatin (B142131) in treating Lewis lung carcinoma in mice, potentially through the IL-6/STAT3 pathway.[26]
Signaling Pathways Modulated by Astragalus Flavonoids
The therapeutic effects of Astragalus flavonoids are mediated through the modulation of various cellular signaling pathways.
Total flavonoids from Astragalus have been shown to alleviate endothelial dysfunction by activating the Akt/eNOS signaling pathway, which plays a crucial role in vasodilation.[27] In the context of cancer, flavonoids from A. membranaceus may inhibit tumor growth through the IL-6/STAT3 pathway.[26] For neuroinflammation, total flavonoids of astragalus have been found to suppress the activation of microglia and their inflammatory responses by targeting the JNK/AKT/NFκB signaling pathway.[25] Additionally, in adjuvant-induced arthritis, the protective effects of TFA are mediated by regulating the OPG/RANKL/NF-κB pathway.[24]
Caption: Experimental workflow for flavonoid comparison.
Caption: Key signaling pathways modulated by Astragalus flavonoids.
Experimental Protocols
Flavonoid Extraction and Isolation
A common method for extracting flavonoids from Astragalus is ultrasound-assisted extraction.[19][20][21]
-
Sample Preparation: Dried and powdered plant material (e.g., roots, stems, leaves) is used.[19][28]
-
Extraction: The powder is mixed with an ethanol (B145695) solution (e.g., 75% ethanol) at a specific liquid-to-solid ratio (e.g., 40 mL/g).[19][20][21] The mixture is then subjected to ultrasonication for a defined period (e.g., 35 minutes) and temperature (e.g., 58°C).[19][20][21]
-
Purification: The crude extract is concentrated and then purified using macroporous resin chromatography to isolate the total flavonoids.[19]
Soxhlet extraction is another effective method, particularly for flavonoids soluble in organic solvents.[29]
UPLC-MS/MS Analysis for Flavonoid Quantification
-
Chromatographic Separation: An ultra-high-performance liquid chromatography (UPLC) system equipped with a suitable column (e.g., C18) is used. The mobile phase typically consists of a gradient of acetonitrile (B52724) and water containing a small amount of formic or phosphoric acid.[14][30]
-
Mass Spectrometry Detection: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is used for detection. The analysis is often performed in both positive and negative ion modes to identify a wide range of flavonoid compounds.[12][13]
-
Quantification: Identification and quantification are achieved by comparing the retention times and mass spectra of the peaks in the sample with those of known flavonoid standards.[14]
Bioactivity Assays
-
Antioxidant Activity (DPPH Assay): The free radical scavenging activity is determined by mixing the flavonoid extract with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The decrease in absorbance at a specific wavelength (e.g., 517 nm) indicates the antioxidant capacity.[2]
-
Anticancer Activity (MTT Assay): This colorimetric assay measures cell metabolic activity. Cancer cells are treated with various concentrations of the flavonoid extract. After a specific incubation period, MTT solution is added, which is converted to formazan (B1609692) by viable cells. The absorbance of the formazan solution is measured to determine cell viability.[9]
-
Anti-inflammatory Activity (Cytokine Production Assay): Immune cells (e.g., macrophages) are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of the flavonoid extract. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are then measured using ELISA.[1]
This guide provides a foundational understanding of the comparative flavonoid profiles and bioactivities of different Astragalus species. The presented data and methodologies can serve as a valuable resource for researchers and professionals in the field of natural product drug discovery and development. Further research is warranted to fully elucidate the therapeutic potential of the diverse flavonoids found within this important medicinal genus.
References
- 1. Flavonoids from the Genus Astragalus: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical analysis of Radix Astragali (Huangqi) in China: a comparison with its adulterants and seasonal variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Bioactive components and clinical potential of Astragalus species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. Biosynthesis and Pharmacological Activities of Flavonoids, Triterpene Saponins and Polysaccharides Derived from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Bioactive components and clinical potential of Astragalus species [frontiersin.org]
- 11. UHPLC-MS/MS Analysis on Flavonoids Composition in Astragalus membranaceus and Their Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 18. directivepublications.org [directivepublications.org]
- 19. Ultrasound-assisted extraction, optimization, isolation, and antioxidant activity analysis of flavonoids from Astragalus membranaceus stems and leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ultrasound-assisted extraction, optimization, isolation, and antioxidant activity analysis of flavonoids from Astragalus membranaceus stems and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effects and mechanism of flavonoids from Astragalus complanatus on breast cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protective effects of total flavonoids of Astragalus against adjuvant-induced arthritis in rats by regulating OPG/RANKL/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Total flavonoids of astragalus attenuates experimental autoimmune encephalomyelitis by suppressing the activation and inflammatory responses of microglia via JNK/AKT/NFκB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 27. Total flavonoids from Astragalus alleviate endothelial dysfunction by activating the Akt/eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. cyberleninka.ru [cyberleninka.ru]
- 30. semanticscholar.org [semanticscholar.org]
Isomucronulatol 7-O-glucoside vs. Genistein: A Comparative Guide to Bioactivity
In the landscape of phytochemical research, both Isomucronulatol 7-O-glucoside and genistein (B1671435) have emerged as compounds of interest for their potential therapeutic applications. This guide provides a comparative analysis of their bioactivities, drawing upon available experimental data to assist researchers, scientists, and drug development professionals in their evaluations. While genistein has been extensively studied, research on this compound is less comprehensive, limiting a direct, head-to-head comparison across all biological activities.
At a Glance: Bioactivity Comparison
| Bioactivity | This compound | Genistein | Stronger Bioactivity |
| Antioxidant Activity | Data not available | IC50: 1.89 ± 0.16 mM (DPPH assay)[1] | Genistein (based on available data) |
| Anti-inflammatory Activity | Weak inhibitory effects on LPS-stimulated IL-12 p40 production[2][3]; Reduces expression of MMP13, COX-2, TNF-α, and p65 in IL-1β-stimulated chondrosarcoma cells[4][5] | IC50: 50 µM (Nitrite accumulation in LPS-stimulated RAW 264.7 cells)[6] | Genistein (based on available quantitative data) |
| Anticancer Activity | Data not available | IC50: 6.5 to 12.0 µg/mL (MDA-468, MCF-7, MCF-7-D-40 breast cancer cell lines)[7]; 47.5 μM (MCF-7 breast cancer cells)[8] | Genistein (based on available data) |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
In-Depth Analysis of Bioactivities
Antioxidant Activity
Genistein has demonstrated notable antioxidant properties by scavenging free radicals. In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, genistein exhibited an IC50 value of 1.89 ± 0.16 mM[1]. This indicates its capacity to neutralize free radicals, a key mechanism in preventing oxidative stress-related cellular damage.
Currently, there is a lack of publicly available studies that have quantified the antioxidant activity of this compound using standardized assays like the DPPH or ABTS assays. Therefore, a direct comparison of its antioxidant potential with that of genistein is not feasible at this time.
Anti-inflammatory Activity
Genistein has been shown to possess significant anti-inflammatory properties. It dose-dependently suppressed nitrite (B80452) accumulation in LPS-stimulated RAW 264.7 macrophage cells with an IC50 value of 50 µM[6]. This suggests its ability to inhibit the production of nitric oxide, a key inflammatory mediator. Furthermore, genistein has been observed to inhibit the cyclooxygenase-2 (COX-2) pathway[6][9].
This compound has also been investigated for its anti-inflammatory effects, primarily in the context of osteoarthritis. Studies have shown that it can reduce the expression of several osteoarthritis-related inflammatory molecules, including matrix metalloproteinase 13 (MMP13), COX-2, tumor necrosis factor-alpha (TNF-α), and the p65 subunit of NF-κB in interleukin-1β (IL-1β)-stimulated SW1353 human chondrosarcoma cells[4][5]. While these findings indicate anti-inflammatory potential, the lack of specific IC50 values makes a direct potency comparison with genistein challenging. However, some reports describe its inhibitory effect on LPS-stimulated IL-12 p40 production as "weak," suggesting that genistein may possess stronger anti-inflammatory activity[2][3].
Anticancer Activity
The anticancer properties of genistein are well-documented across various cancer cell lines. It has been shown to inhibit the growth of estrogen receptor-negative (MDA-468) and estrogen receptor-positive (MCF-7, MCF-7-D-40) breast cancer cells with IC50 values ranging from 6.5 to 12.0 µg/mL[7]. Another study reported an IC50 value of 47.5 μM for genistein in MCF-7 breast cancer cells[8]. These findings highlight the potent cytotoxic effects of genistein against cancer cells.
To date, there are no available studies reporting the anticancer activity of this compound, preventing a comparative assessment against genistein in this domain.
Experimental Protocols
DPPH Radical Scavenging Assay (for Antioxidant Activity)
This assay spectrophotometrically measures the ability of an antioxidant to scavenge the stable DPPH radical.
Methodology:
-
A stock solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the test compound (e.g., genistein) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
dot
Cyclooxygenase (COX) Inhibition Assay (for Anti-inflammatory Activity)
This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.
Methodology:
-
COX-1 or COX-2 enzyme is pre-incubated with the test compound (e.g., genistein) at various concentrations.
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of prostaglandin (B15479496) E2 (PGE2) produced is measured, typically using an ELISA kit.
-
The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.
-
The IC50 value is determined from the dose-response curve.
dot
MTT Assay (for Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound (e.g., genistein) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
dot
Conclusion
Based on the currently available scientific literature, genistein exhibits stronger and more comprehensively documented bioactivity compared to this compound . Genistein's antioxidant, anti-inflammatory, and anticancer effects are supported by a significant body of quantitative data, including specific IC50 values that attest to its potency.
References
- 1. Studies on the antioxidant properties of some phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Synergistic Potential of Isomucronulatol 7-O-glucoside and Related Natural Compounds: A Comparative Guide
Introduction
Isomucronulatol 7-O-glucoside is an isoflavonoid (B1168493) primarily isolated from Astragalus membranaceus, a plant with a long history of use in traditional medicine. While research has highlighted the potential anti-inflammatory and immunoregulatory properties of compounds from Astragalus membranaceus, specific studies detailing the synergistic effects of this compound with other natural compounds are not yet available in published literature.
This guide, therefore, explores the synergistic potential of structurally and botanically related compounds to provide a comparative framework for researchers, scientists, and drug development professionals. We will focus on the well-studied isoflavonoid Formononetin (B1673546) , also found in Astragalus membranaceus, and whole extracts of the plant to infer the potential synergistic activities of this compound. The presented data and protocols are intended to serve as a valuable resource for designing future studies into natural compound combinations.
Data Presentation: Synergistic Effects
The following tables summarize quantitative and qualitative data from studies demonstrating the synergistic effects of formononetin and Astragalus membranaceus extracts with other compounds. Synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Anticancer Effects of Formononetin with Sulforaphane (B1684495) (a natural isothiocyanate)
| Cell Line | Compound | IC50 (Individual) | IC50 (Combination) | Synergy Assessment | Reference |
| HeLa (Cervical Cancer) | Formononetin | ~23.7 µM | \multirow{2}{}{21.6 µM} | \multirow{2}{}{Synergistic cytotoxicity observed, leading to increased apoptosis and ROS generation.} | [1][2] |
| Sulforaphane | ~26.92 µM |
Table 2: Synergistic Effects of Formononetin with Conventional Chemotherapeutic Agents in Multidrug-Resistant (MDR) Cancer Cells
| Cell Line | Combination | Individual IC50 | Combination Effect | Synergy Assessment (CI) | Reference |
| KBvin (MDR Cervical Cancer) | Formononetin + Vincristine (B1662923) | Formononetin: >25 µg/mL; Vincristine: >1000 nM | Formononetin (25 µg/mL) significantly enhances Vincristine's cytotoxicity. | Synergistic | [3] |
| KBvin (MDR Cervical Cancer) | Formononetin + Doxorubicin | Formononetin: >25 µg/mL; Doxorubicin: >10000 nM | Formononetin (25 µg/mL) significantly enhances Doxorubicin's cytotoxicity. | Synergistic | [3] |
Table 3: Qualitative Synergistic Anticancer Effects of Astragalus membranaceus Extract
| Cell Lines | Combination | Observed Synergistic Effect | Implicated Signaling Pathway | Reference |
| Various Human Cancer Lines | Astragalus membranaceus Extract + Vaccaria hispanica Extract | Strong synergic anti-proliferative and cell-killing effects. | Interference with the cell cycle (G2/M arrest), hyper-activation of Akt and ERK1/2 pathways. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments typically employed in the assessment of synergistic effects.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the individual natural compounds and their combinations for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.
-
MTT Addition: After the incubation period, remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in PBS or serum-free media) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is determined from dose-response curves.[6][7]
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted method for quantifying the synergism or antagonism between two or more drugs.
Protocol:
-
Data Input: Use the dose-effect data obtained from the cell viability assays for each drug alone and for their combination (at constant or non-constant ratios).
-
Software Analysis: Utilize software such as CompuSyn to automatically calculate the Combination Index (CI).[3][8]
-
CI Interpretation:
-
CI < 1: Indicates synergism (the effect of the combination is greater than the sum of the effects of individual drugs).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the effect of the combination is less than the sum of individual effects).
-
-
Visualization: The software can generate Fa-CI plots (fraction affected vs. CI) and isobolograms to visualize the nature of the interaction across a range of effect levels.[9][10]
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate a typical workflow for assessing synergistic effects and a key signaling pathway implicated in the synergistic action of formononetin.
Caption: Experimental workflow for assessing synergistic effects.
Caption: PI3K/Akt/mTOR pathway inhibition by formononetin and sulforaphane.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of natural compounds often arise from their ability to target multiple, complementary signaling pathways involved in disease progression. For the isoflavonoid formononetin and Astragalus extracts, several key pathways have been implicated:
-
PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that regulates cell survival, proliferation, and growth. The combination of formononetin and sulforaphane has been shown to synergistically inhibit this pathway in cervical cancer cells.[1][2] By targeting different components of this pathway (e.g., PI3K and Akt), the combination can achieve a more potent blockade than either compound alone, leading to enhanced cell cycle arrest and apoptosis.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), is also central to cell proliferation and survival. The synergistic combination of Astragalus membranaceus and Vaccaria hispanica extracts was observed to cause hyper-activation of Akt and ERK1/2, which, paradoxically in this context, was suggested to contribute to G2/M cell cycle arrest and subsequent apoptosis.[4][5]
-
Overcoming Multidrug Resistance (MDR): Formononetin has been shown to synergize with chemotherapeutic drugs like vincristine and doxorubicin, in part, by overcoming MDR. This can occur through mechanisms such as the inhibition of drug efflux pumps (e.g., P-glycoprotein), thereby increasing the intracellular concentration and efficacy of the co-administered drug.[3]
Conclusion
While direct experimental data on the synergistic effects of this compound is currently lacking, the available evidence for the structurally related isoflavonoid formononetin and for extracts of Astragalus membranaceus provides a strong rationale for investigating such potential.
The studies highlighted in this guide demonstrate that Astragalus-derived compounds can act synergistically with both other natural products and conventional drugs to enhance anticancer effects. The primary mechanisms appear to involve the modulation of critical signaling pathways such as PI3K/Akt/mTOR and the potential to overcome drug resistance.
For researchers and drug development professionals, these findings suggest that this compound is a promising candidate for inclusion in combination therapy studies. Future research should focus on screening this compound in combination with a panel of other natural compounds against various cancer cell lines and inflammatory models, quantifying any synergistic interactions using established methodologies like the Chou-Talalay method, and elucidating the underlying molecular mechanisms. Such investigations could unlock new, more effective therapeutic strategies based on the synergistic potential of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of Formononetin and Sulforaphane Natural Drug Repress the Proliferation of Cervical Cancer Cells via Impeding PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Synergistic Combinations of Chinese Herbal Medicine for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic inhibitory effects of curcumin and 5-fluorouracil on the growth of the human colon cancer cell line HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability enhancement of formononetin by incorporation of natural bioenhancer in phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Resveratrol complex met astragalus – Puro Foodsupplements [purofoodsupplements.nl]
- 10. researchportal.helsinki.fi [researchportal.helsinki.fi]
A comparative study of the antioxidant potential of various isoflavone glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant potential of various isoflavone (B191592) glycosides, drawing upon experimental data from multiple studies. While a direct comparison is often challenging due to variations in experimental conditions across different research, this document synthesizes available quantitative data and methodologies to offer valuable insights for researchers in the fields of nutrition, pharmacology, and drug discovery.
Executive Summary
Isoflavones, a class of phytoestrogens predominantly found in soybeans and other legumes, exist primarily as glycosides (bound to a sugar molecule) in their natural state. These compounds, including daidzin, genistin, and glycitin, are precursors to their more biologically active aglycone forms (daidzein, genistein, and glycitein). The antioxidant capacity of these isoflavone glycosides is a subject of considerable interest due to its potential implications for human health, including the prevention of chronic diseases associated with oxidative stress. This guide reveals that while isoflavone aglycones generally exhibit more potent antioxidant activity, their glycosidic forms also possess significant radical scavenging capabilities.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of isoflavone glycosides is commonly evaluated using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available quantitative data from different studies.
| Isoflavone Glycoside | Antioxidant Assay | IC50 (µM) | Source |
| Daidzin | DPPH Radical Scavenging | 881.5 | [1] |
| Genistin | DPPH Radical Scavenging | 713.2 | [1] |
| Reference Compounds | |||
| Ascorbic Acid | DPPH Radical Scavenging | 15.1 | [1] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental protocols, reagents, and instrumentation.
Studies have indicated that in some assays like the Ferric Reducing Antioxidant Power (FRAP) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, isoflavone glycosides exhibit antioxidant activities similar to their corresponding aglycones.[2] However, in assays such as the low-density lipoprotein (LDL) oxidation assay, the aglycones are significantly more potent.[2] The metabolites of isoflavones, such as equol, which is derived from daidzein, have been shown to possess very high antioxidant activity.[3]
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of antioxidant activity. Below are the detailed methodologies for two commonly employed assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Principle: The DPPH radical is a stable free radical with a deep violet color in solution, exhibiting a maximum absorbance at approximately 517 nm. When it reacts with an antioxidant, it is reduced, and the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The working solution is then prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: The isoflavone glycoside samples are dissolved in the same solvent as the DPPH solution to various concentrations.
-
Reaction: A specific volume of the sample solution is mixed with a fixed volume of the DPPH working solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with a maximum absorbance at around 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the neutral ABTS form, leading to a decrease in absorbance.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The isoflavone glycoside samples are prepared in various concentrations.
-
Reaction: A small volume of the sample solution is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Signaling Pathways and Experimental Workflow
The antioxidant effects of isoflavones are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways, such as the Nrf2-Keap1 pathway, which plays a crucial role in the cellular defense against oxidative stress.
Nrf2-Keap1 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain phytochemicals like isoflavones, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxifying genes, upregulating their expression.
Caption: The Nrf2-Keap1 signaling pathway and its activation by isoflavones.
Experimental Workflow for Antioxidant Potential Comparison
The following diagram illustrates a typical workflow for a comparative study of the antioxidant potential of different isoflavone glycosides.
Caption: A generalized workflow for comparing the antioxidant potential of isoflavone glycosides.
Conclusion
The available evidence suggests that isoflavone glycosides, while generally less potent than their aglycone counterparts, contribute to the overall antioxidant capacity of soy-based foods. Their activity is influenced by the specific type of isoflavone and the assay used for evaluation. Furthermore, the indirect antioxidant effects mediated through the activation of cellular defense mechanisms like the Nrf2-Keap1 pathway highlight a complex and multifactorial mechanism of action. Future research should aim for more standardized, comparative studies to provide a clearer quantitative ranking of the antioxidant potential of various isoflavone glycosides, which will be invaluable for the development of functional foods and novel therapeutic agents.
References
Unveiling the Therapeutic Targets of Isomucronulatol 7-O-glucoside: A Comparative Guide Using Knockout Models
Absence of direct knockout model studies for Isomucronulatol 7-O-glucoside necessitates a hypothetical, yet data-driven, approach to target confirmation. This guide compares the projected efficacy of this compound in knockout models, based on existing in-vitro data, with established findings for alternative compounds targeting similar pathways in osteoarthritis and inflammation.
This compound, a flavonoid with demonstrated anti-inflammatory and anti-osteoarthritic properties in preclinical studies, has yet to be evaluated using knockout models to definitively confirm its therapeutic targets. In-vitro evidence strongly suggests its mechanism of action involves the downregulation of key inflammatory and cartilage-degrading molecules, pointing towards the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and its downstream effector, Matrix Metalloproteinase-13 (MMP-13).
This guide provides a comparative analysis of the projected outcomes of this compound in hypothetical knockout model studies against the known performance of alternative therapeutic agents that target the NF-κB pathway and MMP-13. The experimental data for these alternatives are derived from published studies utilizing knockout mouse models.
Putative Therapeutic Targets and Signaling Pathway
In-vitro studies have shown that this compound can reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as enzymes like Cyclooxygenase-2 (COX-2) and MMP-13, in chondrocytes. The transcriptional regulation of these genes is heavily dependent on the activation of the NF-κB signaling pathway. Therefore, it is hypothesized that this compound exerts its therapeutic effects by inhibiting one or more key components of this pathway.
Safety Operating Guide
Prudent Disposal of Isomucronulatol 7-O-glucoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Isomucronulatol 7-O-glucoside, a flavonoid glycoside used in research, requires careful handling and disposal. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal protocols, a conservative approach based on general laboratory chemical waste management principles is essential. This guide provides a procedural, step-by-step plan for the safe disposal of this compound.
I. Hazard Assessment and Initial Precautions
II. Segregation and Waste Collection
Proper segregation of chemical waste is paramount to prevent unintended reactions.
-
Solid Waste:
-
Place solid this compound waste, including contaminated weighing papers, spatulas, and disposable gloves, into a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a chemically compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure, sealable lid.
-
Label the container as "Hazardous Waste" and clearly list the contents: "this compound" and its CAS number (94367-43-8).
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.
-
Do not mix this waste with other waste streams, such as strong acids, bases, or oxidizing agents, unless their compatibility is confirmed.
-
If a flammable solvent was used to dissolve the compound, the liquid waste must be stored in a designated flammable liquid storage cabinet.
-
III. Disposal Procedure
The recommended and safest method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or an equivalent chemical waste management service.
-
Contact EHS: Once your hazardous waste container is ready for disposal, contact your institution's EHS office to arrange for a waste pickup.
-
Provide Information: Be prepared to provide the EHS office with as much information as possible about the waste, including the chemical name, CAS number, and any solvents used.
-
Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for chemical waste pickup, including any internal documentation or labeling requirements.
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
IV. Chemical and Physical Properties
A summary of the available quantitative data for this compound is provided in the table below. This information can be useful for waste management and safety assessments.
| Property | Value |
| Molecular Formula | C₂₃H₂₈O₁₀ |
| Molecular Weight | 464.46 g/mol |
| CAS Number | 94367-43-8 |
| Physical Appearance | Powder |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
V. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Personal protective equipment for handling Isomucronulatol 7-O-glucoside
This guide provides crucial safety and logistical information for the handling and disposal of Isomucronulatol 7-O-glucoside in a laboratory setting. The following procedures are based on general best practices for handling powdered phytochemicals and flavonoid glycosides, designed to ensure the safety of researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses | Nitrile or latex gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (Powder) | Safety goggles | Nitrile gloves (double-gloving recommended) | Lab coat | N95 or FFP2 respirator |
| Dissolving and Solution Preparation | Safety goggles | Nitrile gloves | Lab coat | Use of a fume hood is recommended |
| Handling Solutions | Safety glasses | Nitrile gloves | Lab coat | Not generally required if handled in a well-ventilated area |
| Waste Disposal | Safety goggles | Nitrile gloves | Lab coat | Not generally required |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear safety glasses and gloves during unpacking.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly sealed and clearly labeled.
2. Handling Procedures:
-
Engineering Controls: All handling of the powdered form of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the powder, use a balance inside a fume hood or a ventilated balance enclosure. Utilize anti-static weigh paper or boats to prevent dispersal of the powder.
-
Solution Preparation: To dissolve the compound, add the solvent slowly to the pre-weighed powder. This should be done in a fume hood to control any potential aerosol generation.
-
General Handling: Always wear the appropriate PPE as outlined in the table above. Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
3. Spill Management:
-
In case of a small spill of the powder, carefully wipe it up with a damp cloth or paper towel to avoid creating dust.
-
For larger spills, cordon off the area and use an appropriate absorbent material for powders.
-
All spill cleanup materials should be placed in a sealed bag and disposed of as chemical waste.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated materials such as gloves, weigh paper, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour solutions down the drain unless permitted by local regulations and institutional policy for non-hazardous waste.
-
Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container.
2. Disposal Procedure:
-
All waste containers must be clearly labeled with the contents, including the full chemical name and any known hazards.
-
Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste.
-
Arrange for the collection of the waste by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
IV. Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for this compound Handling and Disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
